Dulcin
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIEWRLXDLBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Record name | DULCIN | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020580 | |
| Record name | Dulcin | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dulcin appears as white crystals. (NTP, 1992), Solid | |
| Record name | DULCIN | |
| Source | CAMEO Chemicals | |
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| Record name | (4-Ethoxyphenyl)urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | DULCIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dulcin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 1.21 g/L at 21 °C, Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol, 1.21 mg/mL at 21 °C | |
| Record name | DULCIN | |
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| URL | https://cameochemicals.noaa.gov/chemical/20326 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dulcin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
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| Record name | (4-Ethoxyphenyl)urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
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Color/Form |
White needle-like crystals or powder, Lustrous needles, Leafs (from dilute alcohol), plates (from water) | |
CAS No. |
150-69-6 | |
| Record name | DULCIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (4-Ethoxyphenyl)urea | |
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| Record name | Dulcin | |
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| Record name | Dulcin | |
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| Record name | Dulcin | |
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| Record name | 4-ethoxyphenylurea | |
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| Record name | DULCIN | |
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| Record name | Dulcin | |
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| Record name | (4-Ethoxyphenyl)urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
343 to 345 °F (NTP, 1992), 173.5 °C, 173 - 174 °C | |
| Record name | DULCIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dulcin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (4-Ethoxyphenyl)urea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Synthesis of 4-Ethoxyphenylurea: A Technical Guide
Introduction
4-Ethoxyphenylurea, commonly known as dulcin, is a synthetic compound that played a significant role in the history of artificial sweeteners. Discovered in 1883 by Polish chemist Józef Berlinerblau, it is approximately 250 times sweeter than sucrose.[1] Despite its early discovery, just five years after saccharin, this compound never achieved the same level of commercial success, primarily due to safety concerns that led to its eventual ban in many countries.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical interactions of 4-ethoxyphenylurea, intended for researchers, scientists, and professionals in the field of drug development and food science.
Physicochemical Properties
4-Ethoxyphenylurea is a white, crystalline powder with a needle-like or plate-like structure. Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-Ethoxyphenyl)urea | |
| Other Names | This compound, Sucrol, Valzin | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molar Mass | 180.207 g·mol⁻¹ | |
| Melting Point | 173-174 °C | |
| Solubility in water | 1.25 g/L (25 °C) | |
| Sweetness Intensity | ~250 times sucrose |
Synthesis of 4-Ethoxyphenylurea
Several synthetic routes for 4-ethoxyphenylurea have been documented, starting from various precursors. The most common methods are outlined below, with a comparison of their reported yields.
Synthesis Methods Overview
| Starting Material(s) | Key Reagents | Method | Reported Yield | Reference |
| p-Phenetidine hydrochloride, Urea | Acetic acid, Hydrochloric acid | Conventional Heating | 82-90% (crude) | |
| p-Phenetidine, Urea | - | Microwave Irradiation | 10-86% (recrystallized, avg. 39%) | |
| p-Phenetidine hydrochloride, Potassium cyanate | Water | Aqueous solution at room temp. | Not specified | |
| p-Aminophenol | Acetic anhydride, Ethyl iodide, NaOH, Urea, HCl | Multi-step synthesis | ~19% (overall) | |
| Phenacetin | Hydrochloric acid, Sodium bicarbonate, Urea, Acetic acid | Hydrolysis followed by urea addition | 70-90% (from phenacetin) |
Experimental Protocols
1. Synthesis from p-Phenetidine Hydrochloride and Urea (Conventional Heating)
This method is a well-established procedure for the synthesis of arylureas.
-
Materials: p-Phenetidine hydrochloride, urea, concentrated hydrochloric acid, glacial acetic acid, water.
-
Procedure:
-
A mixture of p-phenetidine hydrochloride (5 moles) and urea (20 moles) is placed in a round-bottomed flask.
-
Water (2 L), concentrated hydrochloric acid (40 ml), and glacial acetic acid (40 ml) are added to the flask.
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The suspension is heated to boiling and boiled vigorously for 45-90 minutes. The solution will initially be a dark purple color and will become clear during the first half of the heating period.
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The product will begin to separate during the latter half of the heating, and the reaction mixture will eventually solidify. At this point, the heat source is immediately removed.
-
After cooling to room temperature, the solid mass is broken up, and water is added.
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The crude product is collected by suction filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from boiling water to yield white plates of 4-ethoxyphenylurea.
-
2. Microwave-Assisted Synthesis from p-Phenetidine and Urea
Microwave irradiation offers a significant reduction in reaction time compared to conventional heating.
-
Materials: p-Phenetidine, urea.
-
Procedure:
-
p-Phenetidine and urea are mixed in a suitable vessel for microwave synthesis.
-
The mixture is irradiated in a microwave reactor at 125 °C for 5 minutes.
-
The crude product is then purified, typically by recrystallization. Note: This method has been implemented in undergraduate organic chemistry laboratory curricula, with reported recrystallized yields ranging from 10% to 86%, with an average of 39%.
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3. Synthesis from p-Aminophenol (Multi-step)
This synthetic route involves the intermediate formation of phenacetin.
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Step 1: Synthesis of Paracetamol from p-Aminophenol. p-Aminophenol is acetylated using acetic anhydride.
-
Step 2: Synthesis of Phenacetin from Paracetamol. The hydroxyl group of paracetamol is ethylated, typically via a Williamson ether synthesis using an ethylating agent in the presence of a base.
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Step 3: Hydrolysis of Phenacetin to p-Phenetidine. Phenacetin is hydrolyzed under acidic conditions to yield p-phenetidine.
-
Step 4: Synthesis of 4-Ethoxyphenylurea from p-Phenetidine. The resulting p-phenetidine is then reacted with urea, similar to the methods described above, to form the final product. An overall yield of 19% has been reported for this multi-step synthesis.
Biochemical Interactions
Sweet Taste Receptor Signaling
The sweet taste of 4-ethoxyphenylurea is mediated through its interaction with the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: TAS1R2 and TAS1R3. The binding of a sweet ligand, such as 4-ethoxyphenylurea, to this receptor initiates a downstream signaling cascade.
Caption: Sweet taste signaling pathway initiated by 4-ethoxyphenylurea.
Metabolism
The primary metabolic pathway for 4-ethoxyphenylurea in humans involves glucuronidation. The ureido group of the molecule undergoes direct conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. Specifically, UGT1A9 has been identified as the key enzyme responsible for this metabolic transformation.
References
An In-depth Technical Guide on the Chemical Properties and Structure of Dulcin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Dulcin. This compound, also known as (4-ethoxyphenyl)urea, is an artificial sweetener discovered in 1883 that is approximately 250 times sweeter than sucrose.[1][2] Despite its potent sweetness and lack of a bitter aftertaste, safety concerns led to its eventual ban in many countries.[2][3] This document consolidates key technical information for research and development purposes.
Chemical Structure and Identification
This compound is a urea derivative containing a p-ethoxyphenyl group. Its structural information is fundamental to understanding its chemical behavior and interaction with biological systems.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (4-ethoxyphenyl)urea[1] |
| CAS Number | 150-69-6 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)N |
| InChI | InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |
| InChI Key | GGLIEWRLXDLBBF-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and analysis. It typically appears as white, needle-like crystals or a crystalline powder.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 173-174 °C |
| Boiling Point | Decomposes upon heating |
| Solubility in Water | 1.25 g/L at 25 °C |
| Soluble in 800 parts cold water, 50 parts boiling water | |
| Solubility in Organic Solvents | Soluble in alcohol, ethanol, ether, and acetone. Slightly soluble in DMSO and methanol. |
| logP (Octanol-Water Partition Coefficient) | 1.28 |
| Appearance | White needle-like crystals or powder |
Experimental Protocols
This compound can be synthesized through several methods. A common and well-documented laboratory procedure involves the reaction of p-phenetidine hydrochloride with urea.
Experimental Protocol: Synthesis from p-Phenetidine Hydrochloride and Urea
-
Reactants:
-
p-Phenetidine hydrochloride
-
Urea
-
Water
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
-
Procedure: a. A mixture of p-phenetidine hydrochloride and an excess of urea is prepared in a round-bottomed flask. b. Water, a small amount of concentrated hydrochloric acid, and glacial acetic acid are added to the mixture. c. The suspension is heated to boiling with vigorous stirring. The reaction mixture will turn into a dark purple solution. d. The solution is boiled for approximately 45-90 minutes. During the latter half of the heating period, the product will begin to separate. e. The reaction is complete when the entire contents of the flask solidify into a solid mass. At this point, the heat source is immediately removed. f. After cooling to room temperature, the solid product is broken up, and water is added. g. The crude this compound is collected by suction filtration, washed with cold water, and dried.
-
Purification:
-
The crude product can be purified by recrystallization from boiling water to obtain white, lustrous plates with a melting point of 173–174 °C. It is important to avoid prolonged boiling during recrystallization to prevent the formation of the symmetrical disubstituted compound, di-(p-ethoxyphenyl)urea.
-
An alternative synthesis route starts from the analgesic acetaminophen (paracetamol), which is first converted to phenacetin. The phenacetin is then hydrolyzed and reacted with urea to form this compound.
The detection and quantification of this compound in various matrices are typically performed using chromatographic and spectroscopic techniques.
1. Thin-Layer Chromatography (TLC)
-
Principle: TLC is used for the qualitative identification of this compound.
-
Methodology:
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A suitable solvent system is selected to achieve good separation.
-
Detection: The plates are visualized under UV light or by spraying with a chromogenic reagent. Detection limits can range from 0.1 to 1.0 µg depending on the spray reagent.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a quantitative method for the determination of this compound.
-
Methodology:
-
Sample Preparation: Samples such as beverages are often prepared by a solid-phase extraction (SPE) clean-up step using cartridges like Oasis HLB or Sep-Pak C18.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol) is typically employed.
-
Detection: UV detection is suitable due to the presence of a chromophore in the this compound molecule. For higher sensitivity and confirmation, mass spectrometry (LC-MS/MS) can be used.
-
3. Gas Chromatography (GC)
-
Principle: GC can also be used for the analysis of this compound, often requiring derivatization to increase its volatility.
-
Methodology:
-
Column: A capillary column with a nonpolar stationary phase (e.g., dimethyl polysiloxane) is appropriate.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
-
Temperatures: The injector and detector temperatures are typically set around 250°C, with a temperature program for the oven to ensure good separation.
-
4. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as N-H, C=O, C-O, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural elucidation. The parent peak corresponds to the molecular ion [M]⁺.
Biological Interactions and Mechanism of Action
The sweet taste of this compound is mediated by its interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors. Although the precise binding mode is not fully elucidated, it is believed that the molecule binds to a specific pocket on the T1R3 subunit, triggering a conformational change that initiates a downstream signaling cascade, leading to the perception of sweetness in the brain.
Toxicity and Safety
Concerns about the chronic toxicity of this compound led to its withdrawal from the market. Animal studies revealed adverse effects, including slowed growth and histological changes in the liver, kidney, spleen, and heart at high doses. Ingestion of large amounts (20-40 g in adults) can cause symptoms such as dizziness, nausea, methemoglobinemia with cyanosis, and hypotension.
Table 3: Toxicological Data for this compound
| Parameter | Value | Species | Route |
| LD₅₀ (median lethal dose) | 1900 mg/kg | Rat | Oral |
| LD₅₀ | 4900 mg/kg | Young Rat | Oral |
| LDLo (lowest published lethal dose) | 400 mg/kg | Human (child) | Oral |
When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. Therefore, appropriate safety precautions should be taken when handling this compound at elevated temperatures.
References
An In-depth Technical Guide to the Early Toxicological Studies of Dulcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcin (p-ethoxyphenylurea) was one of the earliest discovered artificial sweeteners, approximately 250 times sweeter than sucrose.[1] Its discovery in 1883 by Joseph Berlinerblau offered a promising alternative to sugar, particularly for individuals with diabetes.[1] However, initial optimism surrounding its use was eventually overshadowed by concerns regarding its toxicity. A pivotal study by the U.S. Food and Drug Administration (FDA) in 1951 raised significant safety questions, leading to its removal from the market in 1954.[1][2] This guide provides a detailed overview of the early toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and its metabolic fate.
Quantitative Toxicological Data
The early toxicological assessment of this compound involved acute, subchronic, and chronic studies, primarily in rats. The data from these studies are summarized below.
Acute Toxicity
The acute toxicity of this compound was determined in several species, with the 50% lethal dose (LD50) being a key metric.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 1900 | [1] |
| Young Rat | Oral | 4900 | |
| Mouse | Oral | 700 | |
| Rabbit | Oral | 4000 |
Chronic Toxicity in Rats
Long-term studies revealed significant toxicity at various dietary concentrations. The landmark study by Fitzhugh, Nelson, and Frawley in 1951 was instrumental in highlighting these chronic effects.
| Dietary Concentration (%) | Observed Effects in Rats | Reference |
| 1.0 | Evident growth slowdown, increased mortality, noticeable histological changes in the liver, kidney, spleen, and heart. | |
| 0.5 | Slight growth reduction, fairly manifest histological changes in the liver, kidney, spleen, and heart. | |
| 0.1 | Slight slowdown in growth. | |
| 0.01 and lower | No toxic manifestations were seen. |
Human Toxicity
In humans, the ingestion of large doses of this compound was reported to cause a range of adverse effects.
| Dose | Observed Effects in Humans | Reference |
| 20-40 g (in adults) | Dizziness, nausea, methemoglobinemia with cyanosis, and hypotension. | |
| 400 mg/kg (Lowest published lethal dose in a child) | Hallucinations, distorted perceptions, muscle weakness, nausea, or vomiting. | |
| 600 mg/kg (Lowest published toxic dose in a woman) | Somnolence, hallucinations, distorted perceptions, and changes in motor activity. |
Experimental Protocols
Detailed experimental protocols from the early 20th-century studies are not always fully documented in modern databases. However, based on the available literature and general toxicological practices of the era, the following methodologies were likely employed.
Chronic Oral Toxicity Study in Rats (based on Fitzhugh et al., 1951)
-
Test Animals: The studies primarily used rats. While the specific strain is not always mentioned in summaries, Wistar or Sprague-Dawley rats were common choices for toxicological research.
-
Groups and Dosage: Groups of male rats were maintained on diets containing varying percentages of this compound, including 0% (control), 0.001%, 0.01%, 0.1%, 0.5%, and 1.0%.
-
Duration: The study was conducted over a prolonged period, one and a half years, to observe chronic effects.
-
Observations:
-
Growth and Mortality: Body weight and food consumption were likely monitored regularly to assess effects on growth. Mortality rates were recorded for each group.
-
Clinical Signs: Animals were observed for any visible signs of toxicity.
-
Histopathology: At the end of the study, or upon premature death, a complete necropsy would have been performed. Tissues from major organs such as the liver, kidneys, spleen, and heart were collected, fixed (likely in formalin), sectioned, and stained (commonly with hematoxylin and eosin) for microscopic examination.
-
The following workflow diagram illustrates the likely experimental design of these early chronic toxicity studies.
Metabolic Pathway and Mechanism of Toxicity
The toxicity of this compound is closely linked to its metabolism. The primary metabolic pathway involves the conversion of this compound to p-phenetidine, which is then further metabolized to reactive intermediates that can induce toxicity.
Biotransformation of this compound
-
Initial Metabolism: this compound is metabolized in the liver. One of the initial steps is believed to be hydrolysis to p-phenetidine.
-
Phase II Conjugation: this compound can also undergo direct N-glucuronidation, a phase II detoxification reaction, catalyzed primarily by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A9. This process makes the molecule more water-soluble for excretion.
-
Formation of Toxic Metabolites: The metabolite p-phenetidine is known to be toxic, particularly to the kidneys. It can undergo N-hydroxylation by cytochrome P450 enzymes to form N-hydroxyphenetidine. This reactive metabolite is implicated in the hemolytic anemia and methemoglobinemia observed with compounds that produce p-phenetidine.
The following diagram illustrates the proposed metabolic pathway of this compound and the generation of toxic metabolites.
Conclusion
The early toxicological studies of this compound were critical in establishing its potential for harm, particularly with chronic exposure. These investigations, although lacking the detailed reporting standards of modern toxicology, provided sufficient evidence of adverse effects on multiple organ systems, leading to its ban as a food additive. The primary mechanism of toxicity appears to be related to its metabolite, p-phenetidine, and the subsequent formation of reactive species. This historical case serves as an important example of the necessity of thorough, long-term toxicological evaluation for all novel food additives and pharmaceutical compounds.
References
The Synthesis of Dulcin: A Technical Guide on the Role of p-Phenetidine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dulcin, also known as p-ethoxyphenylurea, is an artificial sweetener discovered in the late 19th century. Although its use has been discontinued in many countries due to safety concerns, the synthesis of this compound remains a relevant case study in organic chemistry, particularly in the context of nucleophilic addition reactions and the formation of urea derivatives.[1][2] This technical guide provides an in-depth analysis of the synthesis of this compound, with a specific focus on the pivotal role of p-phenetidine as the primary precursor. The document outlines the core reaction mechanisms, presents detailed experimental protocols, and summarizes key quantitative data.
Introduction
This compound, approximately 250 times sweeter than sucrose, was first synthesized in 1883 by Joseph Berlinerblau.[1] Its synthesis is a classic example of the formation of a substituted urea from an aromatic amine. The primary starting material for this synthesis is p-phenetidine (4-ethoxyaniline), an aromatic amine that provides the core structure of the final product.[2] This guide will explore the two principal synthetic routes from p-phenetidine to this compound: the reaction with potassium cyanate and the reaction with urea in an acidic medium.
Reaction Mechanisms
The synthesis of this compound from p-phenetidine proceeds through the nucleophilic addition of the amino group of p-phenetidine to an isocyanate or a related intermediate. The two common methods differ in how this electrophilic intermediate is generated in situ.
Reaction with Potassium Cyanate
In this method, p-phenetidine hydrochloride reacts with potassium cyanate in an aqueous solution. The cyanate ion (OCN⁻) in the presence of an acid protonates to form isocyanic acid (HN=C=O). The lone pair of electrons on the nitrogen atom of p-phenetidine then attacks the electrophilic carbon atom of isocyanic acid, leading to the formation of this compound.[1]
Reaction with Urea
A more common and often higher-yielding method involves the reaction of p-phenetidine hydrochloride with urea in the presence of hydrochloric acid and glacial acetic acid. In this acid-catalyzed reaction, urea is believed to be in equilibrium with isocyanic acid and ammonia. The p-phenetidine then reacts with the in-situ generated isocyanic acid in a similar nucleophilic addition mechanism as described above.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound from p-phenetidine are well-documented in the chemical literature. The following protocols are adapted from established methods.
Synthesis of this compound from p-Phenetidine Hydrochloride and Urea
Materials:
-
p-Phenetidine hydrochloride
-
Urea
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Water
-
Activated Charcoal (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of p-phenetidine hydrochloride and urea is prepared.
-
Water, concentrated hydrochloric acid, and glacial acetic acid are added to the flask to create a suspension.
-
The mixture is heated to boiling with vigorous shaking. The solution will initially turn a dark purple color.
-
The solution is boiled for a period of 45-90 minutes. During the latter half of this period, the product will begin to precipitate, and the reaction mixture will eventually solidify into a solid mass.
-
At this point, the heat source is immediately removed.
-
After cooling to room temperature, the solid product is broken up, and water is added.
-
The crude p-ethoxyphenylurea (this compound) is collected by suction filtration, washed with cold water, and dried.
-
For purification, the crude product can be recrystallized from boiling water, often with the addition of activated charcoal to decolorize the solution.
Synthesis of this compound from p-Phenetidine Hydrochloride and Potassium Cyanate
Materials:
-
p-Phenetidine hydrochloride
-
Potassium cyanate
-
Water
Procedure:
-
p-Phenetidine hydrochloride is dissolved in water at room temperature.
-
An aqueous solution of potassium cyanate is added to the p-phenetidine hydrochloride solution.
-
The reaction mixture is stirred at room temperature.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound from p-phenetidine.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| p-Phenetidine | 137.18 | 4 | Colorless liquid |
| Urea | 60.06 | 132.7 | White solid |
| Potassium Cyanate | 81.12 | 315 | White solid |
| This compound (p-Ethoxyphenylurea) | 180.207 | 173-174 | White needles or crystalline powder |
Table 2: Typical Reaction Conditions and Yields for the Urea Method
| Parameter | Value |
| Molar Ratio (p-phenetidine HCl : Urea) | 1 : 4 |
| Reaction Time | 45-90 minutes |
| Reaction Temperature | Boiling point of the aqueous solution |
| Crude Yield | 82-90% |
| Recrystallized Yield | ~80% recovery |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.
Caption: Synthesis pathway of this compound from p-phenetidine.
Caption: Experimental workflow for this compound synthesis via the urea method.
Conclusion
The synthesis of this compound from p-phenetidine is a well-established and illustrative example of nucleophilic addition to an in-situ generated isocyanate. The reaction can be reliably performed using either potassium cyanate or, more commonly, urea as the source of the isocyanate precursor. The urea-based method, in particular, offers high yields and a straightforward experimental procedure. This technical guide provides researchers and scientists with the fundamental knowledge and practical protocols for understanding and potentially replicating this classic organic synthesis.
References
The Organoleptic Profile of Dulcin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the organoleptic properties of Dulcin (p-ethoxyphenylurea), an early synthetic sweetener. Discovered in 1883, this compound offered a significant advantage over its contemporary, saccharin, due to the absence of a bitter aftertaste.[1] Although its commercial use was discontinued in the United States in 1954 due to safety concerns, its sensory characteristics and chemical properties remain of interest in the study of structure-activity relationships in sweet-tasting molecules.[1] This document collates available quantitative data, outlines standard experimental methodologies for sensory evaluation, and presents key pathways and workflows relevant to its assessment.
Chemical and Physical Properties
This compound, chemically known as (4-ethoxyphenyl)urea, is a white, crystalline substance that presents as lustrous needles.[2][3][4] Its fundamental physical and chemical properties are critical for understanding its behavior in formulations and sensory testing solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4-Ethoxyphenyl)urea | |
| Synonyms | Sucrol, Valzin, p-phenetolcarbamide | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molar Mass | 180.207 g·mol⁻¹ | |
| Appearance | White, lustrous needles or crystalline powder | |
| Melting Point | 173-174 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility in Water | 1.25 g/L at 25 °C (1 part in 800) | |
| Solubility in Boiling Water | 20 g/L (1 part in 50) | |
| Solubility in Alcohol | Soluble (1 part in 25) |
Organoleptic Profile
The primary organoleptic feature of this compound is its intense sweet taste. Unlike many other synthetic sweeteners, especially from its era, this compound is noted for a clean, sweet profile without significant off-tastes.
Sweetness Profile
The most prominent sensory attribute of this compound is its sweetness. It is characterized by a clean, sucrose-like sweetness. A key advantage highlighted in early literature is the absence of the bitter or metallic aftertaste commonly associated with saccharin. This made it a more palatable alternative for consumers during its time on the market.
Quantitative Sweetness Data
The sweetness intensity of this compound has been quantified relative to sucrose. This relative sweetness is a crucial parameter for its application and study.
Table 2: Quantitative Sensory Data for this compound
| Parameter | Value | Notes | Reference |
| Relative Sweetness | ~250x sucrose | This value indicates it is approximately 250 times sweeter than an equivalent concentration of sucrose. | |
| Primary Taste | Sweet | Described as a "very sweet taste". | |
| Aftertaste | None reported | Specifically noted for not having a bitter aftertaste, unlike saccharin. |
Experimental Protocols for Sensory Evaluation
While specific, detailed sensory panel results for this compound are scarce in modern literature due to its banned status, the following protocols represent standard methodologies for the sensory evaluation of a high-intensity sweetener.
Protocol 1: Determination of Relative Sweetness
Objective: To quantify the sweetness intensity of this compound relative to a standard sucrose solution.
Methodology:
-
Panelist Selection: A panel of 15-20 trained sensory assessors is selected. Panelists are screened for taste acuity and their ability to consistently rate sweetness intensity.
-
Reference Standard Preparation: A series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared in purified, deionized water.
-
Test Sample Preparation: A stock solution of this compound is prepared. Due to its limited solubility in cold water, it may be necessary to gently warm the solution or utilize a co-solvent like ethanol, with the same co-solvent concentration used in the reference standards to avoid sensory interference. A series of dilutions are made from this stock.
-
Evaluation Method (Two-Alternative Forced-Choice - 2-AFC):
-
Panelists are presented with pairs of samples: one sucrose reference and one this compound solution.
-
They are instructed to identify which of the two samples is sweeter.
-
The procedure is repeated with various concentrations of this compound against a fixed sucrose concentration (e.g., 5% sucrose).
-
-
Data Analysis: The concentration at which 50% of the panelists judge the this compound solution to be sweeter than the reference sucrose solution is determined (Point of Subjective Equality). The relative sweetness is calculated by dividing the concentration of the sucrose solution by the equi-sweet concentration of the this compound solution.
Protocol 2: Descriptive Sensory Profiling
Objective: To identify and quantify the full range of sensory attributes of this compound, including its temporal profile and any potential side-tastes.
Methodology:
-
Panelist Training: A highly trained panel (8-12 assessors) develops a specific lexicon to describe the sensory attributes of sweeteners. This may include terms like sweetness onset, bitterness, metallic, chemical, astringent, and lingering sweetness.
-
Sample Presentation: Panelists are provided with coded, equi-sweet solutions of this compound and a sucrose reference, presented at a controlled temperature.
-
Evaluation Technique (Quantitative Descriptive Analysis - QDA® & Time-Intensity - TI):
-
QDA: Panelists rate the intensity of each identified attribute (e.g., sweetness, bitterness) on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
TI: Panelists track the intensity of a specific attribute (e.g., sweetness) over time, from initial perception to extinction, using specialized software. This provides data on onset, maximum intensity, and duration.
-
-
Data Analysis: The data from QDA is analyzed using statistical methods like Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of this compound's profile. TI curves are averaged across panelists to generate a consensus temporal profile.
Visualizations
Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a novel sweetener compound like this compound.
Caption: Workflow for sensory evaluation of a high-intensity sweetener.
Sweet Taste Receptor Activation Pathway
This compound elicits a sweet taste by binding to the T1R2/T1R3 heterodimer, a G-protein coupled receptor (GPCR) located on taste receptor cells.
Caption: Simplified signaling cascade for sweet taste perception.
Metabolic Pathway of this compound
In the body, this compound undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion.
Caption: Metabolic pathway of this compound via glucuronidation.
References
The Aqueous Behavior of Dulcin: A Technical Guide to Its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Dulcin (4-ethoxyphenylurea) in aqueous solutions. This compound, an artificial sweetener discovered in the late 19th century, has seen its use curtailed due to safety concerns. However, understanding its physicochemical properties remains crucial for historical reference, analytical method development, and the study of related urea-based compounds. This document summarizes available quantitative data, details experimental protocols for its analysis, and visualizes key chemical processes.
Solubility of this compound in Aqueous Solutions
This compound exhibits limited but temperature-dependent solubility in water. Its solubility increases significantly with a rise in temperature, a critical factor for its handling and analysis in aqueous media.
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound in water at various temperatures.
| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Expression |
| ~20 (Cold Water) | 1.25 | 0.0069 | 1 part in 800 parts water[1] |
| 21 | 1.21 | 0.0067 | Gravimetric[1] |
| 25 | 1.25 | 0.0069 | Not Specified[2] |
| 100 (Boiling Water) | 20.0 | 0.1110 | 1 part in 50 parts water[1] |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (pure solid)
-
Distilled or deionized water
-
Constant temperature water bath or incubator with shaker
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of flasks containing a known volume of water. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot or filter it through a membrane filter.
-
Quantification:
-
Using HPLC: Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.
-
Using UV-Vis Spectrophotometry: Dilute the supernatant with water to fall within the linear range of a previously established calibration curve for this compound at its λmax (~289 nm).
-
-
Data Analysis: Calculate the solubility in g/L or mol/L from the measured concentration of the saturated solution. Repeat the experiment at different temperatures to generate a solubility curve.
Stability of this compound in Aqueous Solutions
This compound is susceptible to degradation in aqueous solutions, particularly under acidic conditions and upon heating. The primary degradation pathway is hydrolysis of the urea linkage.
Hydrolysis and Degradation Products
The stability of this compound is significantly influenced by pH and temperature. It is known to hydrolyze in acidic solutions. The acid-catalyzed hydrolysis of the urea moiety in this compound leads to the cleavage of the C-N bond.
The primary degradation products of this compound hydrolysis are:
-
p-Phenetidine (4-ethoxyaniline)
-
Ammonia
-
Carbon Dioxide
Under certain conditions, p-phenetidine can be further degraded.
Experimental Protocol for Assessing Aqueous Stability (Stability-Indicating HPLC Method)
A stability-indicating HPLC method is essential for accurately quantifying the decrease of the parent compound (this compound) and the appearance of its degradation products over time.
Materials:
-
This compound
-
Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Constant temperature chambers or water baths
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and forced degradation studies
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the respective aqueous buffer solutions to a known final concentration.
-
Forced Degradation Studies (Stress Testing): To identify potential degradation products and establish the degradation pathway, subject the this compound solutions to stress conditions:
-
Acidic Hydrolysis: Adjust the pH of a solution to ~1-2 with HCl and heat (e.g., at 60-80 °C).
-
Alkaline Hydrolysis: Adjust the pH of a solution to ~12-13 with NaOH and heat.
-
Neutral Hydrolysis: Use a neutral buffer (pH 7) and heat.
-
Oxidative Degradation: Treat a solution with hydrogen peroxide.
-
Photostability: Expose a solution to UV light.
-
-
Stability Study:
-
Store the prepared this compound solutions in the different pH buffers at various constant temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
If necessary, neutralize the samples and dilute them to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., phosphate buffer). The exact composition should be optimized to achieve good separation between this compound and its degradation products.
-
Detection: Monitor the eluent at the λmax of this compound (~289 nm) and also at other wavelengths to detect degradation products that may have different absorption maxima.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition (pH and temperature).
-
Determine the order of the degradation reaction (e.g., pseudo-first-order) and calculate the rate constant (k) from the slope of the appropriate plot (e.g., ln[this compound] vs. time for a first-order reaction).
-
Calculate the half-life (t½) of this compound under each condition using the formula t½ = 0.693/k for a first-order reaction.
-
Visualizations
The following diagrams illustrate the degradation pathway of this compound and the experimental workflows for determining its solubility and stability.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for assessing aqueous stability.
References
An In-Depth Technical Guide to Dulcin Metabolism and its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dulcin (4-ethoxyphenylurea), a synthetic sweetener approximately 250 times sweeter than sucrose, was once used as a sugar substitute. However, concerns over its toxicity led to its ban in many countries. Understanding the metabolism of this compound is crucial for toxicological assessment and for the broader study of xenobiotic biotransformation. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on its primary metabolites, the enzymes involved, and quantitative data from in vitro and in vivo studies. Detailed experimental protocols for studying this compound metabolism and visualizations of the key pathways are also presented to aid researchers in this field.
Introduction
This compound, chemically known as (4-ethoxyphenyl)urea, was synthesized in 1883. Despite its favorable taste profile, lacking the bitter aftertaste of saccharin, its use was discontinued due to evidence of chronic toxicity, including hepatotoxicity and carcinogenicity, observed in animal studies. The metabolic fate of this compound is a key determinant of its toxicological profile. This guide delves into the core aspects of this compound's biotransformation, providing a valuable resource for researchers in toxicology, pharmacology, and drug development.
Metabolic Pathways of this compound
The metabolism of this compound proceeds through two primary pathways: Phase II N-glucuronidation of the parent compound and hydrolysis to p-phenetidine, which then undergoes further Phase I and Phase II reactions.
Phase II Metabolism: N-Glucuronidation
A major metabolic route for this compound is direct conjugation with glucuronic acid, forming this compound N-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.
-
Enzymes Involved : Studies using human liver microsomes (HLM) have identified UGT1A9 as the primary enzyme responsible for this compound N-glucuronidation. UGT1A1 also shows some activity, but to a lesser extent[1].
Phase I Metabolism: Hydrolysis and Subsequent Reactions
This compound can undergo hydrolysis to form p-phenetidine (4-ethoxyaniline). This metabolite is then subject to further biotransformation.
-
Oxidation of p-Phenetidine : p-Phenetidine can be oxidized by peroxidases and prostaglandin synthase to form reactive intermediates. One significant reactive metabolite is N-(4-ethoxyphenyl)-p-benzoquinoneimine . These reactive species can bind to macromolecules like proteins and DNA, which is a potential mechanism for this compound's toxicity.
-
Further metabolites of p-phenetidine include dimers such as 4,4'-diethoxyazobenzene and trimers.
-
De-ethylation : Another metabolic route for p-phenetidine is O-de-ethylation to form p-aminophenol , which can then be conjugated before excretion.
The metabolic pathways are illustrated in the following diagram:
Quantitative Data on this compound Metabolism
Quantitative data on the in vivo metabolism of this compound in humans is limited. However, studies in rabbits provide some insight into the excretion of this compound and its metabolites.
| Compound | Species | Matrix | Percentage of Administered Dose | Reference |
| Unchanged this compound | Rabbit | Urine | 3% | Older study |
| This compound N-glucuronide | Rabbit | Urine | 27% | Older study |
| p-Hydroxyphenylurea (from de-ethylation) | Rabbit | Urine | 40% (as free and conjugated forms) | Older study |
In Vitro Kinetic Data for this compound N-Glucuronidation
| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes (pooled) | 2.10 | 0.156 | [1] |
| Recombinant Human UGT1A1 | 5.06 | 0.0461 | [1] |
| Recombinant Human UGT1A9 | 6.99 | 0.106 | [1] |
Experimental Protocols
This section provides a detailed methodology for studying the in vitro metabolism of this compound using human liver microsomes.
In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the primary metabolites of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
UDPGA (uridine 5'-diphosphoglucuronic acid), trisodium salt
-
NADPH regeneration system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not found in the matrix)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
Prepare a stock solution of UDPGA in water.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
This compound (from stock solution, final concentration, e.g., 1-10 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regeneration system and/or UDPGA.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.
-
Use appropriate chromatographic conditions (e.g., C18 column, gradient elution with water and acetonitrile containing formic acid) and mass spectrometric parameters (e.g., multiple reaction monitoring for quantification).
-
Experimental Workflow Diagram:
Analytical Methods for Metabolite Detection
The analysis of this compound and its metabolites typically involves chromatographic separation coupled with mass spectrometric detection.
-
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound and its metabolites in biological matrices such as urine, plasma, and microsomal incubates.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the analytes to increase their volatility.
Toxicological Implications
The metabolism of this compound to reactive intermediates, particularly from the oxidation of its p-phenetidine metabolite, is a significant toxicological concern. The formation of N-(4-ethoxyphenyl)-p-benzoquinoneimine and its subsequent binding to cellular macromolecules is a plausible mechanism for the observed hepatotoxicity and potential carcinogenicity of this compound. The direct N-glucuronidation of this compound is a detoxification pathway, leading to a more water-soluble and readily excretable conjugate.
Conclusion
This technical guide has provided a detailed overview of the metabolism of this compound, highlighting its primary metabolites, the enzymatic pathways involved, and available quantitative data. The biotransformation of this compound involves both detoxification through glucuronidation and bioactivation through hydrolysis and subsequent oxidation of p-phenetidine. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the metabolism and toxicology of this compound and other related xenobiotics. Further research is warranted to obtain more comprehensive in vivo quantitative data in humans to better understand the toxicological risks associated with this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of Dulcin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dulcin (p-ethoxyphenylurea) is an artificial sweetener that is approximately 250 times sweeter than sugar. Although it was once widely used, its application in food products is now banned in many countries due to safety concerns. Consequently, sensitive and selective analytical methods are required for the surveillance and quality control of foodstuffs to ensure regulatory compliance.[1][2] This application note details a robust and validated method for the quantitative analysis of this compound in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS technique offers high sensitivity, specificity, and throughput for the detection of trace-level contaminants in complex samples.[3][4]
Principle of LC-MS/MS
Liquid chromatography (LC) separates the target analyte, this compound, from other components in the sample matrix based on its physicochemical properties. The separated analyte then enters the mass spectrometer (MS), where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.[5]
Experimental Protocols
This section outlines the detailed methodology for the quantitative analysis of this compound.
3.1. Sample Preparation
The choice of sample preparation is critical and depends on the food matrix. The goal is to extract this compound efficiently while minimizing matrix effects.
3.1.1. General Solid Foodstuffs (e.g., Candied Fruits, Pickled Foods)
-
Homogenization: Weigh a representative portion of the sample (e.g., 5 g) and homogenize it.
-
Extraction: Add 20 mL of an extraction solvent (e.g., 0.01 mol/L hydrochloric acid containing 10% sodium chloride or a buffer solution at pH 4.5). Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended.
-
Condition a C18 SPE cartridge (e.g., Sep-Pak Vac C18) with methanol followed by water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound with a suitable organic solvent like methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
3.1.2. Liquid Samples (e.g., Beverages, Wines)
-
Degassing: For carbonated beverages, degas the sample by sonication.
-
Dilution: Dilute the sample with the mobile phase (e.g., 1:1 v/v). For samples with high sugar content, a larger dilution factor may be necessary.
-
Centrifugation and Filtration: Centrifuge to remove any particulate matter and filter through a 0.22 µm syringe filter before injection.
3.2. Liquid Chromatography (LC) Method
-
Column: Phenomenex Luna Phenyl-Hexyl (5 µm, 4.6 mm × 150 mm) or equivalent.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 5.0 10 90 8.0 10 90 8.1 90 10 | 12.0 | 90 | 10 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
3.3. Mass Spectrometry (MS/MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions for this compound:
Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) 181.1 135.1 25 15 | 181.1 | 107.1 | 25 | 20 |
Data Presentation
The quantitative performance of the LC-MS/MS method for this compound analysis is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Detection and Quantification Limits
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.16 - 0.77 µg/g | |
| Limit of Quantification (LOQ) | 0.1 µg/kg - 5 µg/g |
Table 2: Linearity and Recovery
| Parameter | Reported Value | Reference |
| Linearity (r²) | > 0.99 | |
| Recovery | 75% - 120% | |
| Recovery | 95.1% - 104.9% |
Mandatory Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for this compound analysis.
5.2. Conceptual Sweet Taste Signaling Pathway
While this compound's specific interactions are not fully elucidated in the provided context, artificial sweeteners generally act on the sweet taste receptors.
References
- 1. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the human liver UDP-glucuronosyltransferase involved in the metabolism of p-ethoxyphenylurea (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Toxicological Assessment of Dulcin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcin (p-ethoxyphenylurea) is an artificial sweetener that was banned in many countries due to concerns about its chronic toxicity. Understanding the in vitro toxicological profile of this compound and its primary metabolites, p-phenetidine and p-aminophenol, is crucial for assessing the risks associated with residual exposure and for informing the development of safer food additives. These application notes provide a detailed overview of the in vitro toxicological assessment of this compound and its metabolites, including experimental protocols and data interpretation.
Metabolic Pathway of this compound
This compound undergoes metabolic transformation in the body, primarily through hydrolysis, leading to the formation of p-phenetidine and p-aminophenol. These metabolites are believed to be major contributors to the observed toxicity.
Caption: Metabolic conversion of this compound to its primary toxic metabolites.
Quantitative Toxicological Data
The following tables summarize the available quantitative in vitro toxicological data for the metabolites of this compound. Data for this compound itself is limited in the scientific literature.
Table 1: Cytotoxicity Data for this compound Metabolites
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| p-Aminophenol | Jurkat T cells | LDH release | Cytotoxicity | Concentration-dependent increase (10-250 µM) | [1] |
| p-Aminophenol | Jurkat T cells | Cell Survival | Cytotoxicity | Concentration-dependent decrease (10-250 µM) | [1] |
| p-Aminophenol | CHO cells | Cell Survival | Cytotoxicity | Reduction to < 20% at tested doses | [2] |
| p-Aminophenol | L5178Y mouse lymphoma cells | Cell Survival | Cytotoxicity | Reduction to ≤ 50% at tested doses | [2] |
Table 2: Genotoxicity Data for p-Aminophenol
| Cell Line | Assay | Endpoint | Result | Reference |
| L5178Y mouse lymphoma cells | Gene Mutation (TK locus) | Mutagenicity | Dose-related, significant increase | [2] |
| CHO cells | Gene Mutation (HGPRT locus) | Mutagenicity | No increase in mutations | |
| CHO cells | Chromosomal Aberrations | Clastogenicity | Significant increase (up to 20% aberrant cells) | |
| L5178Y mouse lymphoma cells | Chromosomal Aberrations | Clastogenicity | Significant increase (up to 20% aberrant cells) | |
| CHO cells | Single Cell Gel Electrophoresis (Comet Assay) | DNA Strand Breaks | Reproducible dose-related increase | |
| L5178Y mouse lymphoma cells | Single Cell Gel Electrophoresis (Comet Assay) | DNA Strand Breaks | Reproducible dose-related increase |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or its metabolites (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
b) Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Collect Supernatant: After the treatment period, centrifuge the plates and collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Genotoxicity Assays
a) Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with this compound or its metabolites for a defined period (e.g., 4 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Caption: Key steps in the Comet Assay for genotoxicity testing.
b) Chromosomal Aberration Test
This assay assesses the ability of a substance to induce structural changes in chromosomes.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., CHO, human lymphocytes) and treat with this compound or its metabolites for a specific duration, often including a metabolic activation system (S9 mix).
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Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest cells in the metaphase stage of cell division.
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Harvesting and Hypotonic Treatment: Harvest the cells, treat with a hypotonic solution to swell the cells and disperse the chromosomes.
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Fixation: Fix the cells with a methanol/acetic acid solution.
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Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain with Giemsa.
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Microscopic Analysis: Analyze at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, rearrangements).
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Data Analysis: Calculate the percentage of cells with aberrations.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the test compounds as previously described.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Potential Signaling Pathways Involved in Toxicity
While direct evidence for this compound is limited, the known toxic effects of its metabolite p-aminophenol suggest the involvement of oxidative stress and apoptosis-related pathways. p-Aminophenol has been shown to deplete glutathione (GSH), a key intracellular antioxidant, and inactivate the pro-survival protein kinase B (Akt).
Caption: Postulated toxicity pathway of p-aminophenol.
Conclusion
The in vitro toxicological assessment of this compound is largely inferred from the activities of its metabolites, p-phenetidine and p-aminophenol. The provided protocols for cytotoxicity, genotoxicity, and apoptosis assays offer a robust framework for evaluating the potential hazards of food additives. The data suggest that the metabolites of this compound can induce cytotoxicity and genotoxicity, likely through mechanisms involving oxidative stress and the disruption of key cellular signaling pathways. Further research is warranted to fully elucidate the direct in vitro toxicological profile of this compound and to establish definitive dose-response relationships.
References
Application Notes and Protocols for the Spectrophotometric Determination of Dulcin in Historical Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dulcin (p-phenetylurea) is an artificial sweetener, approximately 250 times sweeter than sucrose, which was discovered in 1883.[1][2] Despite its early use, subsequent studies revealed potential toxicity, leading to its ban in many countries.[1] The analysis of historical food samples for this compound is crucial for dietary exposure assessment, food history studies, and understanding past manufacturing practices. Spectrophotometry offers a cost-effective and accessible analytical method for this purpose.
This document provides a detailed protocol for the spectrophotometric determination of this compound in historical food samples, based on the colorimetric reaction of hydrolyzed this compound. The method involves the hydrolysis of this compound to p-phenetidine, which is then oxidized and coupled with phenol to form a colored indophenol dye, quantifiable by measuring its absorbance.
Principle of the Method
The spectrophotometric determination of this compound relies on a multi-step chemical reaction. First, this compound is hydrolyzed under alkaline conditions to yield p-phenetidine. This is followed by the oxidation of p-phenetidine and its subsequent coupling with phenol to form a stable, colored indophenol dye. The intensity of the color, which is directly proportional to the concentration of this compound in the sample, is measured at a specific wavelength using a spectrophotometer.
Experimental Protocols
Reagents and Solutions
-
6N Sodium Hydroxide (NaOH): Dissolve 240 g of NaOH pellets in deionized water and dilute to 1 L.
-
pH 3.0 Buffer: Prepare a standard citrate-phosphate buffer or a similar acidic buffer and adjust the pH to 3.0.
-
Sodium Hypochlorite Solution (NaOCl): Use a commercially available solution and dilute to the required concentration (specific concentration may need optimization, but a starting point of 1% is suggested).
-
Phenol Solution (C₆H₅OH): Prepare a 5% (w/v) solution of phenol in deionized water. Caution: Phenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE).
-
pH 10.0 Buffer: Prepare a standard borate or ammonia-ammonium chloride buffer and adjust the pH to 10.0.
-
This compound Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve in a small amount of ethanol, and dilute to 100 mL with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations in the desired range (e.g., 0.5-8.0 µg/mL).[3]
Sample Preparation
The preparation of historical food samples is a critical step due to the complexity and potential degradation of the matrix.[4] The choice of extraction method will depend on the nature of the food sample (liquid, solid, semi-solid).
For Liquid Samples (e.g., Beverages):
-
Centrifuge the sample if suspended solids are present.
-
Use the clear supernatant for analysis. Dilution with deionized water may be necessary if high concentrations of this compound are expected.
For Solid and Semi-Solid Samples (e.g., Candies, Ice Cream, Preserves):
-
Homogenize a representative portion of the sample.
-
Perform a solid-liquid extraction (SLE) or liquid-liquid extraction (LLE) to isolate the this compound. A common approach is to use an organic solvent like ethyl acetate or a mixture of water and methanol.
-
Alternatively, a dialysis method followed by solid-phase extraction (SPE) can be employed for cleanup and concentration, which is particularly useful for complex matrices.
-
The extract should then be evaporated to dryness and the residue reconstituted in a known volume of deionized water before proceeding to the hydrolysis step.
Spectrophotometric Analysis
-
Hydrolysis: Transfer a known volume of the prepared sample solution or standard solution to a reflux flask. Add an equal volume of 6N NaOH and reflux the mixture for a specified time (e.g., 30-60 minutes) to ensure complete hydrolysis of this compound to p-phenetidine.
-
Oxidation: Cool the hydrolysate and adjust the pH to 3.0 using an appropriate acid and the pH 3.0 buffer. Add the sodium hypochlorite solution and mix well. Allow the reaction to proceed for a few minutes.
-
Coupling Reaction: Add the phenol solution to the oxidized sample, mix, and then adjust the pH to 10.0 with the pH 10.0 buffer. A colored indophenol dye will form.
-
Measurement: Allow the color to stabilize. Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which is approximately 630 nm for the indophenol dye. Use a reagent blank (prepared in the same manner but without the this compound standard or sample) to zero the spectrophotometer.
Calibration and Quantification
-
Prepare a series of this compound standard solutions with concentrations covering the expected range of the samples (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 µg/mL).
-
Process these standards through the entire hydrolysis, oxidation, and coupling procedure as described above.
-
Measure the absorbance of each standard at 630 nm.
-
Construct a calibration curve by plotting the absorbance versus the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the calibration curve.
Data Presentation
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound based on the described method.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 630 nm | |
| Linearity Range (Beer's Law) | 0.5 - 8.0 µg/mL | |
| Recovery from Spiked Samples | 99.5 - 100% | |
| Interfering Substances | Benzoic acid, saccharin, salicylic acid, vanillin (no interference at 10-fold excess) | |
| Non-Interfering Ions | SO₄²⁻, Cl⁻, PO₄³⁻ |
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Chemical Principle
Caption: Reaction principle for the colorimetric detection of this compound.
Method Validation Considerations
For application in a research or quality control setting, the described method should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be tested by analyzing blank food matrices and matrices spiked with potential interferents.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed using recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, reaction time, temperature).
Conclusion
The spectrophotometric method detailed provides a reliable and accessible means for determining this compound in food samples, including those of historical origin. Proper sample preparation is paramount to mitigate matrix effects and ensure accurate quantification. While modern chromatographic methods may offer higher sensitivity and selectivity, spectrophotometry remains a valuable tool for screening and routine analysis, particularly when advanced instrumentation is not available. Adherence to rigorous method validation ensures the reliability and reproducibility of the obtained results.
References
- 1. This compound: a centennial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H12N2O2 | CID 9013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of this compound (p-ethoxy phenyl urea) in foods. - ePrints@CFTRI [ir.cftri.res.in]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
"overcoming matrix effects in Dulcin LC-MS/MS analysis"
Welcome to the technical support center for Dulcin analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix. This phenomenon can lead to either a suppression or enhancement of the signal, which can compromise the accuracy, precision, and reproducibility of your quantitative results. Essentially, components from your sample matrix can interfere with the process of turning this compound molecules into ions in the mass spectrometer's source, leading to an inaccurate measurement.
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic indicators of unmanaged matrix effects. The composition of the matrix can vary between samples, causing the degree of ion suppression or enhancement to change, which in turn leads to inconsistent results. If your calibration standards are prepared in a clean solvent while your samples are in a complex matrix (e.g., beverages, processed foods), the matrix effect can cause a significant discrepancy between the expected and measured concentrations.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in the signal response indicates the presence of matrix effects.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. By comparing the slope of the matrix-matched calibration curve to that of a solvent-based calibration curve, you can quantify the extent of the matrix effect.[1]
Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound?
A4: The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[2][3] However, a commercially available SIL internal standard for this compound is not readily found.[4] Therefore, alternative strategies to mitigate matrix effects are crucial for accurate quantification. These strategies include thorough sample cleanup, optimization of chromatographic conditions, and the use of a suitable analogue internal standard, though the latter may not perfectly mimic this compound's behavior in the ion source.[2]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound
This troubleshooting guide provides a systematic approach to address inconsistent and inaccurate results in your this compound LC-MS/MS analysis.
Caption: Troubleshooting workflow for addressing poor reproducibility and accuracy in this compound analysis.
Issue 2: Significant Signal Suppression or Enhancement Observed for this compound
If you have confirmed the presence of matrix effects leading to signal suppression or enhancement, the following guide provides detailed steps to mitigate these effects through sample preparation.
Caption: Strategies for mitigating significant matrix effects in this compound LC-MS/MS analysis.
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data when assessing matrix effects for this compound in various food matrices. The Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
| Matrix Type | Sample Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Carbonated Beverage | Dilution (1:10 with mobile phase) | 95.2 | 4.8 | -8.5 (Slight Suppression) |
| Fruit Juice | SPE (C18 cartridge) | 89.7 | 6.2 | -15.3 (Suppression) |
| Candied Fruit | Dialysis followed by SPE | 92.5 | 5.5 | -10.2 (Suppression) |
| Artificially Sweetened Yogurt | Protein Precipitation followed by LLE | 85.4 | 8.1 | -25.8 (Moderate Suppression) |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantitatively determine the extent of matrix effects on the this compound signal.
References
- 1. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dulcin Separation in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Dulcin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound analysis?
A1: The most common approach for analyzing this compound is reversed-phase HPLC (RP-HPLC). This method utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. Gradient elution is often employed, especially when separating this compound from a mixture of other sweeteners with varying polarities.[1][2]
Q2: Which detector is suitable for this compound, as it lacks a strong chromophore?
A2: Since this compound does not absorb UV light well, standard UV detectors are often unsuitable.[2] More universal detectors are preferred, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).[2][3] An MS detector, particularly in tandem (MS/MS), offers high sensitivity and specificity.
Q3: How can I improve the retention of the this compound peak on a C18 column?
A3: To increase the retention time of this compound in a reversed-phase system, you should increase the polarity of the mobile phase. This is typically achieved by decreasing the concentration of the organic solvent (e.g., acetonitrile or methanol) and increasing the proportion of the aqueous component.
Q4: What is a good starting point for mobile phase pH when analyzing this compound?
A4: this compound is a neutral compound, so pH adjustment of the mobile phase is not primarily for controlling its ionization state. However, the pH can influence the ionization of residual silanols on the silica-based stationary phase, which can affect peak shape. A slightly acidic mobile phase, around pH 4.5, is often a good starting point to ensure sharp, symmetrical peaks by suppressing silanol activity.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue where the latter half of the peak is broader than the front half.
-
Cause: Secondary interactions between this compound and active residual silanol groups on the HPLC column packing material.
-
Solution:
-
Use a Buffered Mobile Phase: Add an acidic buffer, such as formic acid or ammonium acetate, to the mobile phase to maintain a consistent pH (e.g., pH 4.5) and suppress the ionization of silanol groups.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column where most residual silanols have been deactivated.
-
Lower the pH: Operating at a lower pH (e.g., 3-4) can also reduce silanol interactions.
-
Q: My this compound peak is fronting. What should I investigate?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing.
-
Cause 1: Column Overload. Injecting too high a concentration of the sample can saturate the stationary phase.
-
Solution 1: Dilute the sample or reduce the injection volume.
-
Cause 2: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger (less polar) than the mobile phase, it can cause the peak to distort.
-
Solution 2: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase composition.
Issue 2: Poor Resolution or Co-elution
Q: I cannot separate the this compound peak from another analyte. How can I improve the resolution?
A: Resolution is the measure of separation between two peaks. Improving it involves adjusting the efficiency, selectivity, or retention factor of your method.
-
Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic solvent to the aqueous buffer may not be ideal for separating the compounds.
-
Solution 1:
-
Adjust Solvent Strength: If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile). A lower organic content generally increases retention and can improve the separation between early-eluting peaks.
-
Switch Organic Solvent: The selectivity between analytes can differ between methanol and acetonitrile. If you are using one, try developing a method with the other.
-
Implement a Gradient: A shallow gradient elution, where the organic solvent concentration increases slowly over time, is highly effective for separating complex mixtures.
-
-
Cause 2: Incorrect Stationary Phase. A standard C18 column may not provide sufficient selectivity.
-
Solution 2: Consider a different stationary phase chemistry. For instance, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions, which may be beneficial for separating sweeteners.
Issue 3: Retention Time Variability
Q: The retention time for my this compound peak is drifting between injections. What is causing this?
A: Unstable retention times compromise the reliability of your analysis.
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Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase before injection, which is especially critical in gradient elution.
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Solution 1: Increase the equilibration time between runs to ensure the column is returned to the initial conditions. A good rule of thumb is to flush the column with at least 10 column volumes of the starting mobile phase.
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Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile organic component.
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Solution 2: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure the pump's proportioning valves are functioning correctly.
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Cause 3: Temperature Fluctuations. The laboratory or column compartment temperature is not stable.
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Solution 3: Use a thermostatically controlled column compartment to maintain a consistent temperature (e.g., 35 °C).
Data Presentation
The following tables summarize typical starting conditions for the HPLC analysis of this compound, often as part of a multi-component method for various sweeteners.
Table 1: Example HPLC-ELSD Method Parameters for this compound
| Parameter | Condition | Reference |
| Column | C18 (Reversed-Phase) | |
| Mobile Phase A | 11.0% Methanol, 82.0% Buffer, 7.0% Acetone | |
| Mobile Phase B | 69.0% Methanol, 24.0% Buffer, 7.0% Acetone | |
| Buffer | Formic Acid in Water, pH adjusted to 4.5 with Triethylamine | |
| Detection | Evaporative Light Scattering Detector (ELSD) | |
| Sample Preparation | Solid-Phase Extraction (SPE) |
Table 2: Example LC-MS/MS Method Parameters for this compound
| Parameter | Condition | Reference |
| Column | Phenomenex Luna Phenyl-Hexyl (5 µm, 4.6 x 150 mm) | |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | |
| Mobile Phase B | 10 mM Ammonium Acetate in Methanol | |
| Elution Type | Gradient | |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 35 °C | |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general procedure for cleaning up a food or beverage sample before HPLC analysis to remove matrix components that could interfere with the separation.
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Sample Dilution: Dilute the liquid sample (e.g., beverage) with the buffer solution (e.g., pH 4.5 Formic Acid buffer). For solid samples, homogenize and extract them into a suitable solvent first.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by HPLC-grade water through it.
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Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences while retaining this compound and other sweeteners.
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Elution: Elute the sweeteners from the cartridge using a stronger solvent, such as methanol.
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Evaporation & Reconstitution: Evaporate the collected eluate under a gentle stream of nitrogen. Reconstitute the dried residue in a precise volume of the initial HPLC mobile phase. The sample is now ready for injection.
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound using a Phenyl-Hexyl column and MS/MS detection.
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Mobile Phase Preparation:
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Mobile Phase A: Prepare a 10 mM ammonium acetate solution in HPLC-grade water. Filter through a 0.45 µm membrane filter.
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Mobile Phase B: Prepare a 10 mM ammonium acetate solution in HPLC-grade methanol. Filter through a 0.45 µm membrane filter.
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Degas both mobile phases using sonication or vacuum filtration.
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-
Chromatographic Conditions:
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Column: Phenomenex Luna Phenyl-Hexyl (5 µm, 4.6 x 150 mm).
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Column Temperature: 35 °C.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10-30 µL.
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Gradient Program:
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0-5 min: 10% B
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5-15 min: 10% to 90% B (linear ramp)
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15-20 min: Hold at 90% B
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20.1-25 min: Return to 10% B (re-equilibration)
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-
-
MS/MS Detector Settings:
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized for this compound.
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Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be determined by infusing a standard solution.
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System Suitability: Before running samples, inject a standard solution of this compound to verify system performance, including retention time stability, peak shape, and signal intensity.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for improving this compound peak resolution.
References
Technical Support Center: Troubleshooting Poor Recovery of Dulcin in Solid-Phase Extraction (SPE)
Welcome to the technical support center for solid-phase extraction (SPE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Dulcin during SPE procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
Poor recovery of this compound is a frequent issue that can stem from several factors throughout the SPE workflow.[1][2][3][4][5] The most common causes include:
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Inappropriate Sorbent Selection: The choice of sorbent material is critical for effective retention of the target analyte. A mismatch between the polarity of this compound and the sorbent can lead to poor retention and subsequent loss during the loading or washing steps.
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Incorrect pH of the Sample or Solvents: The pH of the sample and subsequent wash and elution solvents can significantly impact the ionization state of this compound, affecting its interaction with the sorbent.
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Suboptimal Solvent Strength for Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent, resulting in incomplete elution.
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Improper Flow Rate: A flow rate that is too high during sample loading can prevent sufficient interaction time between this compound and the sorbent, leading to breakthrough. Conversely, an excessively slow flow rate can unnecessarily prolong the extraction time.
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Column Overloading: Exceeding the binding capacity of the SPE cartridge by loading too much sample can cause the analyte to pass through without being retained.
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Premature Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to inconsistent and poor recovery.
Q2: Which SPE sorbent is best suited for this compound extraction?
The selection of the appropriate sorbent depends on the chemical properties of this compound and the sample matrix. This compound, with the chemical name (4-ethoxyphenyl)urea, has both polar (urea group) and non-polar (ethoxyphenyl group) characteristics.
For reversed-phase SPE, which is suitable for moderately non-polar compounds, C18-bonded silica sorbents are often a good starting point. Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) can also be effective as they offer good retention for a wide range of compounds. One study demonstrated high recoveries of several sweeteners, including this compound, using C18-bonded silica sorbents. Another method successfully used Oasis HLB and Sep-Pak Vac C18 cartridges for the cleanup of this compound.
Q3: How does pH affect the recovery of this compound?
The pH of the sample solution is a critical parameter that influences the retention of ionizable compounds on the SPE sorbent. While this compound is a neutral molecule, its constituent groups can exhibit slight acidic or basic properties. Adjusting the sample pH can help to ensure that this compound is in its most non-ionized form, which generally enhances its retention on reversed-phase sorbents. Research on the SPE of various sweeteners has shown that the composition and pH of the extraction buffer are the most critical factors affecting analyte recoveries. For a mixture of sweeteners including this compound, a formic acid-N,N-diisopropylethylamine buffer adjusted to pH 4.5 yielded very high recoveries on C18 sorbents.
Q4: What should I do if my elution solvent is not recovering the bound this compound?
If you are experiencing low recovery due to incomplete elution, the strength of your elution solvent likely needs to be increased. For reversed-phase SPE, this typically involves increasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in your elution mixture.
Consider the following steps to optimize your elution:
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Increase Organic Solvent Concentration: Gradually increase the proportion of the organic solvent in your elution solution.
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Use a Stronger Elution Solvent: If increasing the concentration is not effective, switch to a stronger organic solvent.
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Adjust Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte from the sorbent. Applying the elution solvent in two smaller aliquots instead of one large one can sometimes improve recovery.
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Modify pH: For ionizable compounds, adjusting the pH of the elution solvent to neutralize the analyte can facilitate its release from the sorbent.
Troubleshooting Guide
This troubleshooting guide is designed to help you systematically identify and resolve issues leading to poor this compound recovery.
Diagram: Troubleshooting Workflow for Poor this compound Recovery
Caption: A flowchart to systematically troubleshoot poor this compound recovery in SPE.
Quantitative Data
A summary of key chemical properties of this compound is provided below to aid in method development.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| Melting Point | 173.5 °C | |
| Solubility in Water | 1.21 g/L at 21 °C | |
| Solubility in Alcohol | Soluble | |
| logP (estimated) | 1.28 |
Experimental Protocols
This section provides a general experimental protocol for the solid-phase extraction of this compound. This should be considered a starting point and may require optimization for your specific sample matrix.
Protocol: Reversed-Phase SPE of this compound
1. Sorbent Selection:
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C18-bonded silica or a polymeric sorbent such as Oasis HLB is recommended.
2. Cartridge Conditioning:
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Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge.
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Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water or your initial mobile phase buffer (e.g., water adjusted to pH 4.5).
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Crucially, do not allow the sorbent bed to dry out after this step.
3. Sample Loading:
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Pre-treat your sample by adjusting the pH to approximately 4.5. Ensure any particulates are removed by centrifugation or filtration.
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Load the pre-treated sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
4. Washing:
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Wash the cartridge with a weak solvent to remove interferences. This could be deionized water or a low percentage of organic solvent in water (e.g., 5% methanol). The goal is to remove impurities without eluting the this compound.
5. Elution:
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Elute the retained this compound with a stronger solvent. A good starting point is a mixture of methanol or acetonitrile and water (e.g., 70-90% organic solvent).
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Collect the eluate for analysis. To potentially increase concentration, a small elution volume can be used.
Visualizing Chemical Interactions
The following diagram illustrates the key interactions involved in the retention and elution of this compound on a C18 reversed-phase sorbent.
Diagram: this compound Interaction with C18 Sorbent
Caption: Retention and elution of this compound on a C18 sorbent.
References
"addressing interference in TLC analysis of artificial sweeteners"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference and other issues during the Thin-Layer Chromatography (TLC) analysis of artificial sweeteners.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are the spots of my artificial sweeteners streaking or tailing on the TLC plate?
A: Spot streaking or tailing is a common issue that can obscure results. The primary causes include:
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Sample Overloading: Applying too much sample to the plate is a frequent cause. The stationary phase becomes saturated, leading to a continuous "tail" as the mobile phase moves up the plate. Try diluting your sample extract before spotting.
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Inappropriate Solvent Polarity: If the solvent is too polar for the compounds, it will move them too quickly up the plate without proper partitioning, causing streaking. Conversely, if the solvent is not polar enough, the compounds may barely move from the origin and can also appear as elongated spots.
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Strong Analyte-Adsorbent Interaction: Some sweeteners might interact too strongly with the stationary phase (e.g., silica gel), causing them to lag and tail. Modifying the mobile phase, for instance by adding a small amount of acetic acid or ammonia, can help to reduce these strong interactions and produce more compact spots.
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Sample Solubility: The sample may not be fully dissolved in the spotting solvent, causing it to streak from the origin. Ensure your sample is completely solubilized before application.
Q2: My sweetener spots are not separating and have overlapping Rf values. How can I improve resolution?
A: Achieving good separation is critical for identification and quantification. If your spots are overlapping, consider the following:
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Modify the Mobile Phase: This is the most effective way to alter separation. Adjusting the polarity by changing the ratio of solvents in your mobile phase can significantly impact the Rf values of different sweeteners. For instance, increasing the proportion of a more polar solvent will generally increase all Rf values, but may improve the separation between specific compounds. Experiment with different solvent systems; common systems for sweeteners include combinations of butanol, ethanol, ammonia, and water.[1]
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Change the Stationary Phase: While silica gel is most common, other stationary phases like cellulose or chemically modified plates (e.g., C18 reversed-phase) can offer different selectivity and may resolve compounds that co-elute on silica.
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Use a Longer Plate or a Different Development Technique: A longer development distance can sometimes improve the physical separation between spots with close Rf values. Techniques like two-dimensional TLC (developing the plate in one solvent, rotating it 90 degrees, and developing in a second, different solvent) can also be highly effective for complex mixtures.
Q3: I am analyzing sweeteners in a food or beverage sample and see a messy baseline and many interfering spots. How can I clean up my sample?
A: Food and beverage samples are complex matrices containing fats, proteins, pigments, and preservatives that can interfere with TLC analysis.[2][3] A sample preparation or "clean-up" step is essential.[2][4]
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Liquid-Liquid Extraction (LLE): This technique uses a solvent to pull the sweeteners from the liquid sample into an organic phase, leaving many water-soluble interferences behind.
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Solid-Phase Extraction (SPE): SPE is a highly effective and popular technique for cleaning up complex samples. The sample is passed through a cartridge containing a solid sorbent. The sweeteners are retained on the sorbent while interferences are washed away. The sweeteners are then eluted with a small volume of a different solvent. SPE is very effective for removing impurities from food matrices.
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Precipitation and Filtration: For some samples, interfering compounds like proteins can be precipitated out of the solution (e.g., by adding a solvent like acetonitrile) and then removed by centrifugation or filtration.
Q4: My sweetener spots are faint or completely invisible after development. What are the best visualization methods?
A: Many artificial sweeteners do not absorb UV light and require a chemical stain to become visible.
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UV Light (254 nm): This is the simplest and a non-destructive method. It is effective for sweeteners with a suitable chromophore, such as those containing aromatic rings (e.g., aspartame, saccharin). The spots will appear dark against the fluorescent green background of the TLC plate. Saccharin, for example, can be detected as a fluorescent spot under shortwave UV radiation.
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Iodine Vapor: Exposing the plate to iodine vapor in a sealed chamber is a general, semi-destructive method that visualizes many organic compounds as brownish spots.
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Ninhydrin Spray: This stain is specific for primary and secondary amines. It is excellent for visualizing amino acid-based sweeteners like aspartame, which will appear as colored spots (typically purple or pink) after gentle heating.
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p-Anisaldehyde Stain: This is a versatile, general-purpose stain that reacts with many functional groups to produce colored spots upon heating.
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Multi-step Staining: For mixtures, sequential staining procedures can be used. For example, after UV visualization for saccharin, a plate can be sprayed with solutions of bromine, fluorescein, and N-(1-naphthyl)ethylenediamine dihydrochloride to reveal cyclamate (pink spot) and dulcin (blue/brown spot).
Q5: How can I definitively confirm the identity of a spot I believe to be an artificial sweetener?
A: While a matching Rf value with a known standard is a good indicator, it is not definitive proof. For higher confidence:
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Co-spotting: Spot your sample, a known standard, and a mix of your sample and the standard side-by-side on the same plate. If your sample contains the sweetener, the mixed spot should appear as a single, homogenous spot.
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Use Multiple TLC Systems: Run the sample and standard on different TLC systems (i.e., different mobile phases and/or stationary phases). A consistent co-migration in two or more systems greatly increases the certainty of identification.
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TLC-Mass Spectrometry (TLC-MS): For unambiguous identification, the spot of interest can be scraped from the plate, the compound extracted with a suitable solvent, and the extract analyzed by mass spectrometry to confirm its molecular weight and fragmentation pattern.
Quantitative Data Summary
The retention factor (Rf) is a key parameter in TLC. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Below is a summary of reported mobile phases used for the separation of common artificial sweeteners on silica gel plates. Actual Rf values can vary based on specific experimental conditions (temperature, humidity, plate manufacturer).
| Artificial Sweetener | Mobile Phase System | Stationary Phase | Reported Rf Values (Approximate) |
| Aspartame | Ethanol : Isopropanol : 12.5% Aqueous Ammonia (10:40:1, v/v/v) | Silica Gel G | Not specified |
| Acesulfame K | Ethanol : Isopropanol : 12.5% Aqueous Ammonia (10:40:1, v/v/v) | Silica Gel G | Not specified |
| Sodium Cyclamate | Ethanol : Isopropanol : 12.5% Aqueous Ammonia (10:40:1, v/v/v) | Silica Gel G | Not specified |
| Saccharin | Butanol : Ethanol : Ammonia : Water | Silica Gel | Not specified |
| This compound | Butanol : Ethanol : Ammonia : Water | Silica Gel | Not specified |
| P-4000 | Butanol : Ethanol : Ammonia : Water | Silica Gel | Not specified |
Note: Specific Rf values are highly dependent on exact experimental conditions and are often not reported consistently across different studies. It is crucial to run authentic standards on the same plate as the unknown sample for accurate identification.
Experimental Protocols
Protocol: General TLC Analysis of Sweeteners in a Liquid Beverage
This protocol provides a general workflow for the extraction and analysis of artificial sweeteners from a liquid matrix like a soft drink.
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Cartridge Conditioning: Use an Oasis HLB or similar polymeric reversed-phase SPE cartridge. Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of demineralized water through it. Do not let the cartridge dry out.
- Sample Loading: Take a known volume (e.g., 10 mL) of the degassed beverage. If necessary, adjust the pH according to the sweetener's properties. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing (Interference Removal): Wash the cartridge with 5 mL of demineralized water to remove highly polar matrix components like sugars and acids.
- Elution: Elute the retained artificial sweeteners with 5 mL of methanol into a clean collection tube.
- Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of methanol. This is your final sample extract for TLC analysis.
2. TLC Plate Spotting
- Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of a silica gel TLC plate.
- Using a capillary tube or micropipette, carefully spot 1-2 µL of the reconstituted sample extract onto the origin line.
- On the same plate, spot 1-2 µL of standard solutions of the target artificial sweeteners (e.g., aspartame, acesulfame-K, saccharin) and a co-spot (a mixture of the sample and standards).
- Ensure spots are small and compact by applying the sample in small increments, allowing the solvent to evaporate between applications.
3. Chromatographic Development
- Pour the chosen mobile phase (e.g., butanol:ethanol:ammonia:water) into a developing chamber to a depth of about 0.5-1 cm.
- Cover the chamber with a lid and let it saturate with solvent vapors for at least 15-20 minutes. Lining the chamber with filter paper can aid saturation.
- Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.
- Replace the lid and allow the solvent to ascend the plate by capillary action.
- When the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
4. Visualization and Analysis
- Allow the plate to air dry completely in a fume hood.
- Visualize the spots using a UV lamp at 254 nm. Circle any visible spots with a pencil.
- If necessary, use a chemical staining reagent. For a mixture containing aspartame, spray the plate evenly with a ninhydrin solution and gently heat it with a heat gun until colored spots appear.
- Calculate the Rf value for each spot (sample and standards) and compare them for identification.
Visualizations
Caption: Workflow for sample preparation and matrix interference removal.
Caption: Troubleshooting decision tree for common TLC analysis issues.
References
Technical Support Center: Enhancing Low-Level Dulcin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level Dulcin detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the determination of trace amounts of this compound.[1][2] This method allows for very low limits of detection and quantification.
Q2: Can I use HPLC with UV detection for this compound analysis?
A2: Yes, HPLC with a Photo-Diode Array (PDA) or UV detector can be used for this compound analysis.[1][3] Detection is typically performed at a wavelength of around 210 nm.[1] While not as sensitive as LC-MS/MS, it can be a robust and more accessible method for quantification at moderate concentrations.
Q3: What are the common sample preparation techniques for this compound analysis in food matrices?
A3: Common sample preparation techniques include Solid Phase Extraction (SPE), liquid-liquid extraction (LLE), and a "dilute-and-shoot" approach. The choice of method depends on the complexity of the sample matrix. For complex matrices like dairy or fish products, SPE is often employed for cleanup.
Q4: What is a suitable solid-phase extraction (SPE) column for this compound?
A4: A polymeric SPE column, such as Strata-X, has been shown to be effective for cleaning up food sample extracts before this compound analysis.
Q5: Are there any non-chromatographic methods for this compound detection?
A5: Yes, there are colorimetric methods based on chemical reactions. For instance, this compound can be detected by reaction with fuming nitric acid followed by interaction with phenol and sulfuric acid, which produces a colored product. Another method involves heating this compound with phenol and concentrated sulfuric acid, followed by the addition of ammonia to produce a blue or violet-blue color. However, these methods are generally less specific and sensitive than chromatographic techniques.
Troubleshooting Guide
Issue: Poor Sensitivity / Low Signal Intensity in LC-MS/MS
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Question: I am not achieving the expected sensitivity for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
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Answer:
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Suboptimal Ionization: this compound is typically analyzed in negative ion mode using an electrospray ionization (ESI) source. Ensure your MS is set to the correct polarity. Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your specific instrument and mobile phase composition.
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Incorrect Mobile Phase: The mobile phase composition can significantly impact ionization efficiency. A mobile phase consisting of 0.1% formic acid in both water and acetonitrile has been used successfully. Ensure the pH is appropriate for this compound analysis.
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Matrix Effects: Co-eluting matrix components from your sample can suppress the ionization of this compound. To mitigate this, improve your sample cleanup procedure. Consider using a more effective SPE protocol or employing matrix-matched calibration standards.
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Inefficient Extraction: Your sample preparation may not be efficiently extracting this compound. Evaluate your extraction solvent and procedure. For solid samples, ensure proper homogenization. For liquid samples, ensure the pH is optimized for extraction.
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Issue: Peak Tailing or Asymmetry in HPLC
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Question: My this compound peak in the HPLC chromatogram is showing significant tailing. How can I improve the peak shape?
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Answer:
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Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column.
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Secondary Interactions: Peak tailing can be caused by secondary interactions between this compound and the stationary phase. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form. The use of a buffered mobile phase can help.
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Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
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Column Degradation: The column itself may be degraded. Try replacing it with a new column of the same type.
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Issue: Inconsistent Retention Times
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Question: The retention time for this compound is shifting between injections. What could be the cause?
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Answer:
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Pump Issues: Fluctuations in the pump flow rate can cause retention time variability. Check for leaks in the pump and ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles in the pump head.
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Mobile Phase Composition: If you are preparing the mobile phase online, ensure the mixing is consistent. Preparing the mobile phase manually and degassing it thoroughly before use can improve reproducibility.
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Column Temperature: Variations in the column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
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Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when running a gradient.
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Quantitative Data Summary
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Sample Matrix | Reference |
| HPLC-PDA/CAD | 0.16 - 0.22 µg/g | Not Specified | 95.1% - 104.9% | White Spirits | |
| LC-MS/MS | < 0.25 µg/mL (or µg/g) | < 2.5 µg/mL (or µg/g) | 84.2% - 106.7% | Beverages, Dairy, Fish | |
| TLC | 5 µg on plate | Not Specified | Not Specified | Wine |
Detailed Experimental Protocols
This compound Detection by LC-MS/MS
This protocol is based on the method for determining nine high-intensity sweeteners in various foods.
a. Sample Preparation (Solid Phase Extraction)
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Extraction: Homogenize solid samples. Weigh 1g of the homogenized sample into a centrifuge tube. Add 10 mL of extraction buffer (formic acid and N,N-diisopropylethylamine at pH 4.5).
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Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
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SPE Column Conditioning: Condition a Strata-X 33 µm Polymeric SPE column by passing 5 mL of methanol followed by 5 mL of water.
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Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE column.
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Washing: Wash the column with 5 mL of water to remove interferences.
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Elution: Elute the sweeteners, including this compound, with 5 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
b. LC-MS/MS Analysis
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LC System: A high-performance liquid chromatography system.
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Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase:
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A: 0.1% Formic acid in water.
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B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A linear gradient program to separate the sweeteners.
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Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.
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MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Negative ion mode.
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Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound.
This compound Detection by Thin Layer Chromatography (TLC)
This protocol is adapted from the OIV method for analyzing artificial sweeteners in wine.
a. Sample Preparation (Liquid-Liquid Extraction)
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Acidification: Take 50 mL of the wine sample and acidify with 10 mL of dilute sulfuric acid.
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Extraction: Extract the acidified sample twice with 25 mL of an ion exchange solution (e.g., Amberlite LA-2 in petroleum ether).
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Washing: Wash the combined 50 mL of ion exchange solution three times with 50 mL of distilled water.
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Back-Extraction: Re-extract the sweeteners from the ion exchange solution three times with 15 mL of dilute ammonium hydroxide.
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Evaporation: Carefully evaporate the combined ammonia solutions to dryness at 50°C.
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Reconstitution: Dissolve the residue in 1 mL of methanol.
b. TLC Analysis
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TLC Plate: A plate coated with a mixture of cellulose powder and polyamide powder (e.g., 9g cellulose and 6g polyamide).
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Spotting: Spot 5-10 µL of the reconstituted sample solution and 2 µL of a standard this compound solution onto the TLC plate.
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Development: Develop the plate in a chromatography tank with a solvent mixture of xylene, n-propanol, glacial acetic acid, and formic acid to a height of about 15 cm.
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Visualization:
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After air-drying, spray the plate with a 0.2% solution of 2,7-dichlorofluorescein in ethanol. Sweeteners appear as light spots on a salmon-colored background.
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To specifically identify this compound, subsequently spray the plate with a solution of 1,4-dimethylaminobenzaldehyde. This compound will appear as an orange spot.
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Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Workflow for this compound detection by TLC.
References
"method validation challenges for multi-sweetener analysis including Dulcin"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation of multi-sweetener analysis, with a specific focus on the inclusion of Dulcin.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of multiple sweeteners, including this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Inappropriate column chemistry or mobile phase pH. | - Use a C18 or Phenyl-Hexyl column for good retention and separation. - Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., using formic acid or ammonium formate buffer) can improve peak shape for many sweeteners.[1][2] - Ensure proper column equilibration before injection. |
| Low Recovery of this compound and Other Sweeteners | Inefficient sample extraction or clean-up. | - Optimize the extraction solvent. A mixture of methanol and water is often effective for extracting a wide range of sweeteners from various food matrices.[2] - For complex matrices, employ a Solid-Phase Extraction (SPE) clean-up step. Oasis HLB or Strata-X cartridges can be effective for removing interferences and concentrating the analytes. - Ensure the pH of the extraction buffer is optimized; a pH of around 4.5 has been shown to be effective. |
| Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | Co-eluting matrix components interfering with the ionization of target analytes. | - Evaluate the matrix effect by comparing the response of the analyte in a standard solution versus a matrix-matched standard. - Improve sample clean-up to remove interfering components. - Dilute the sample extract to reduce the concentration of matrix components. - Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. - Optimize chromatographic conditions to separate the analytes from the interfering matrix components. |
| Inconsistent or Non-Linear Calibration Curves | Issues with standard preparation, instrument response, or detector saturation. | - Prepare fresh calibration standards and verify their concentrations. - For some sweeteners, a non-linear response may be observed over a wide concentration range. In such cases, a quadratic or other non-linear calibration model may be more appropriate. - If using an Evaporative Light Scattering Detector (ELSD), be aware that its response is inherently non-linear and requires a specific calibration approach. - For LC-MS/MS, check for detector saturation at high concentrations and adjust the calibration range accordingly. |
| Difficulty in Detecting this compound at Low Levels | Insufficient method sensitivity (high LOD/LOQ). | - For HPLC with UV detection, ensure the wavelength is set appropriately for this compound (around 200-210 nm). Note that UV detection may not be sensitive enough for trace analysis. - Utilize a more sensitive detector such as a mass spectrometer (MS/MS) or a charged aerosol detector (CAD). - Optimize MS/MS parameters (e.g., collision energy, precursor and product ions) for this compound in both positive and negative ionization modes to maximize signal intensity. - Concentrate the sample extract using techniques like SPE. |
| Co-elution of Sweeteners | Suboptimal chromatographic separation. | - Employ a gradient elution program to effectively separate sweeteners with different polarities. A mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. - Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve the desired selectivity. - Adjust the mobile phase pH and gradient slope to fine-tune the separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the inclusion of this compound challenging in multi-sweetener analysis?
A1: this compound, a synthetic sweetener, has been banned in many countries due to its potential carcinogenic effects. Its analysis presents challenges due to its unique chemical properties compared to other common sweeteners. While it is volatile enough to be analyzed by Gas Chromatography (GC) without derivatization, Liquid Chromatography (LC) methods are more common for multi-sweetener analysis. Achieving good chromatographic separation from other sweeteners and overcoming matrix effects in complex food samples are key hurdles. Furthermore, its detection limits can be higher compared to other sweeteners, especially with less sensitive detectors like UV.
Q2: What is the most suitable analytical technique for the simultaneous determination of multiple sweeteners, including this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the method of choice for the simultaneous determination of multiple sweeteners. It offers high sensitivity, selectivity, and the ability to confirm the identity of the analytes. HPLC with UV or other detectors like ELSD or CAD can also be used, but may lack the sensitivity and specificity of MS/MS, especially for trace-level analysis in complex matrices.
Q3: How can I effectively prepare different food matrices for multi-sweetener analysis?
A3: Sample preparation is a critical step and often involves extraction followed by a clean-up procedure.
-
Liquid Samples (e.g., beverages): Can often be diluted, filtered, and directly injected. For carbonated drinks, degassing is necessary prior to analysis.
-
Solid and Semi-Solid Samples (e.g., dairy products, candies): Typically require homogenization and extraction with a suitable solvent, often a mixture of methanol and water. Sonication can aid in the extraction process. A subsequent clean-up step using Solid-Phase Extraction (SPE) with cartridges like Oasis HLB or Strata-X is highly recommended to remove interfering matrix components.
Q4: What are typical validation parameters I should assess for a multi-sweetener method including this compound?
A4: A comprehensive method validation should include the assessment of:
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Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
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Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking samples with known concentrations of the sweeteners.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample.
-
Matrix Effect: The effect of co-eluting, undetected sample components on the ionization of the target analytes in LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on multi-sweetener analysis that included this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-MS | Beverages, Yogurt, Fish Products | < 0.25 µg/mL (or g) | < 2.5 µg/mL (or g) | |
| LC-MS/MS | Various Foods | - | 0.1 µg/kg | |
| HPLC-ELSD | Soft Drinks, Canned Fruits, Yogurt | ~30 µg/g | ~50 µg/g | |
| TLC | Carbonated Drinks, Fruit Juices | 5-7 mg/kg | - |
Table 2: Recovery of this compound in Spiked Samples
| Analytical Method | Matrix | Spiking Level | Recovery (%) | Reference |
| HPLC-MS | Beverages, Yogurt, Fish Products | 50%, 100%, 125% of max usable dose | 84.2 - 106.7 | |
| LC-MS/MS | Various Foods | Not specified | 75 - 120 | |
| HPLC-ELSD | Soft Drinks, Canned Fruits | Close to LOQ | 100 - 112 |
Experimental Protocols
Example Protocol: Multi-Sweetener Analysis by LC-MS/MS
This protocol is a generalized example based on common practices reported in the literature.
1. Sample Preparation
-
Liquid Samples: Degas carbonated beverages. Dilute the sample with 50% methanol, filter through a 0.22 µm filter, and inject.
-
Solid/Semi-Solid Samples:
-
Homogenize 1-5 g of the sample.
-
Add 20-40 mL of 50% methanol and extract using an ultrasonic bath for 15-30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction on the residue and combine the supernatants.
-
(Optional but Recommended) Perform a Solid-Phase Extraction (SPE) clean-up using a suitable cartridge (e.g., Oasis HLB). Condition the cartridge with methanol and water, load the sample extract, wash with water, and elute the sweeteners with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
Filter the final extract through a 0.22 µm filter before injection.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column such as a Phenyl-Hexyl or C18 column (e.g., 2.1 mm i.d. x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium formate in water.
-
Solvent B: 10 mM ammonium formate in methanol.
-
-
Gradient Elution: A typical gradient might start with a high percentage of Solvent A, ramping up the percentage of Solvent B over 10-15 minutes to elute the sweeteners, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ESI modes are often used as different sweeteners ionize more efficiently in one mode over the other. This compound can be detected in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for each sweetener, including this compound, should be optimized.
Visualizations
Caption: Troubleshooting workflow for multi-sweetener analysis.
References
Technical Support Center: Stability of Dulcin Analytical Standard Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dulcin analytical standard solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound analytical standard solutions?
A1: this compound analytical standard solutions should be stored in a refrigerator at 2-8°C to ensure stability.[1][2] It is also recommended to store the container tightly closed in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials.[3] For solutions prepared in acetonitrile, storage at 4°C is specified.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound (p-ethoxyphenylurea) is hydrolysis of the urea linkage. This reaction is particularly accelerated under acidic conditions.[5] this compound also partially decomposes upon heating in water.
Q3: What are the expected degradation products of this compound?
A3: Upon hydrolysis, this compound is expected to break down into p-phenetidine and urea. Urea itself can further decompose into ammonia and carbon dioxide.
Q4: What factors can affect the stability of this compound solutions?
A4: Several factors can influence the stability of this compound solutions, including:
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pH: this compound is known to hydrolyze in acidic solutions. The rate of hydrolysis is generally pH-dependent.
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Temperature: Higher temperatures can accelerate the degradation of this compound.
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Solvent: The choice of solvent can impact the stability of the standard solution. While specific data on a wide range of solvents for this compound is limited, it is known to be soluble in ethanol and acetonitrile. The stability in these solvents over time should be considered.
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Light: While not explicitly detailed for this compound, light exposure can be a factor in the degradation of many organic compounds and should be minimized by storing solutions in amber vials or in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected peak area for this compound in a fresh standard. | 1. Improper storage of the neat analytical standard. 2. Inaccurate preparation of the standard solution. | 1. Ensure the neat this compound standard is stored at the recommended 2-8°C. 2. Verify all calculations and dilutions. Use calibrated volumetric flasks and pipettes. Prepare a fresh solution. |
| Appearance of unknown peaks in the chromatogram of a this compound standard solution. | 1. Degradation of this compound due to improper storage or age of the solution. 2. Contamination of the solvent or glassware. | 1. The unknown peaks are likely degradation products such as p-phenetidine. Prepare a fresh standard solution. 2. Use high-purity solvents and thoroughly clean all glassware. |
| Gradual decrease in this compound peak area over a series of injections. | 1. Instability of the solution in the autosampler. 2. Adsorption of this compound onto the vial or column. | 1. If the autosampler is not temperature-controlled, prepare smaller batches of the standard for immediate use. 2. Use silanized vials to minimize adsorption. Ensure the column is properly conditioned. |
| Poor peak shape for this compound. | 1. Incompatible solvent for the mobile phase. 2. Column degradation. | 1. Ensure the solvent used to dissolve the this compound standard is compatible with the mobile phase. Ideally, dissolve the standard in the mobile phase itself. 2. Replace the column with a new one of the same type. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Notes |
| Neat Analytical Standard | 2-8°C | Keep in a tightly sealed container in a dry and well-ventilated area. |
| Solution in Acetonitrile (100 µg/ml) | 4°C | Protect from light. |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Comments |
| pH | Decreased stability in acidic conditions due to hydrolysis. | The rate of hydrolysis is expected to increase with decreasing pH. |
| Temperature | Increased temperature accelerates degradation. | Avoid exposing solutions to high temperatures. |
| Solvent | The nature of the solvent can influence stability. | Acetonitrile is a commonly used solvent for this compound standards. |
| Light | Potential for photodegradation. | Store solutions in light-protective containers. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a this compound analytical standard to identify potential degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid before analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
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Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
-
Thermal Degradation:
-
Place a vial containing the this compound stock solution in a temperature-controlled oven (e.g., at 60°C) for a specified period (e.g., 48 hours).
-
-
Photolytic Degradation:
-
Expose a vial containing the this compound stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.
Protocol 2: Example of a Stability-Indicating HPLC-UV Method for Sweeteners (Adaptable for this compound)
This is a general method that can be adapted and validated for the specific purpose of analyzing this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sweetener analysis.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A starting mobile phase composition with a low percentage of organic solvent (e.g., 10% B) can be gradually increased to a higher percentage (e.g., 90% B) over a period of 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has a UV absorbance maximum around 240 nm and 290 nm, so a wavelength in this range should be selected for detection. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Injection Volume: 10-20 µL.
Note: This method would require validation to demonstrate its specificity, linearity, accuracy, precision, and robustness for the analysis of this compound and its specific degradation products.
Mandatory Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Dulcin in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Dulcin analysis in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[1][3] this compound, being a relatively polar compound, can be susceptible to ion suppression, particularly when it co-elutes with other polar matrix components.
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression is primarily caused by competition for ionization between the analyte and interfering substances in the ESI source. Common causes include:
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Matrix Components: Endogenous substances from biological samples such as salts, phospholipids, and proteins.
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Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and some ion-pairing agents can significantly suppress the signal.
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Sample Contaminants: Exogenous materials introduced during sample preparation like plasticizers and detergents.
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High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
Q3: How can I detect if ion suppression is affecting my this compound signal?
A3: Two primary methods to assess ion suppression are:
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Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of this compound indicates the retention time at which ion-suppressing components elute.
-
Post-Extraction Spike: This quantitative method is considered the "gold standard" for assessing matrix effects. It involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solution at the same concentration. A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
Q4: Can changing the ionization source help in minimizing ion suppression?
A4: Yes, if ion suppression remains a significant issue with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative. APCI is generally less susceptible to ion suppression than ESI because it involves gas-phase ionization. However, the suitability of APCI depends on the physicochemical properties of this compound.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression for this compound.
Step 1: Identify the Presence and Severity of Ion Suppression
Follow the experimental protocol for a post-extraction spike experiment to quantify the matrix effect.
Step 2: Optimize Sample Preparation
Inadequate sample cleanup is a major contributor to ion suppression. The goal is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For polar compounds like artificial sweeteners, reversed-phase sorbents like Oasis HLB have shown good performance.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound.
-
Dilution: A simple dilution of the sample can reduce the concentration of interfering compounds. This approach is feasible if the assay has high sensitivity.
Step 3: Optimize Chromatographic Conditions
Fine-tuning your LC method can help separate this compound from interfering matrix components.
-
Gradient Elution: Develop a gradient that provides good separation between this compound and the regions of ion suppression identified by post-column infusion.
-
Column Chemistry: Using a column with a different stationary phase, such as a polar-embedded or HILIC column, can alter selectivity and move this compound away from interferences.
-
Flow Rate: Reducing the flow rate can lead to smaller, more highly charged droplets in the ESI source, which can be more tolerant to non-volatile salts and reduce signal suppression.
Step 4: Optimize Mass Spectrometer Parameters
While not a primary solution for co-eluting interferences, optimizing MS parameters can maximize the signal for this compound. This includes optimizing the capillary voltage, gas temperatures, and gas flow rates.
Data Presentation
Table 1: Quantifying Matrix Effects for this compound using Post-Extraction Spike
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| A | This compound in Neat Solution | 1,500,000 | 100 (Reference) |
| B | This compound in Post-Extraction Matrix | 750,000 | 50 |
Matrix Effect (%) = (Peak Area in Post-Extraction Matrix / Peak Area in Neat Solution) x 100
Table 2: Effect of Sample Preparation on this compound Recovery and Ion Suppression
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | 45 |
| Liquid-Liquid Extraction | 85 | 70 |
| Solid-Phase Extraction (Oasis HLB) | 92 | 88 |
Experimental Protocols
Protocol 1: Post-Extraction Spike for Quantifying Matrix Effects
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike this compound into the initial mobile phase or a reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Pre-Extraction Spike): Spike this compound into a blank biological matrix (e.g., plasma, urine) before the extraction procedure.
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Set C (Post-Extraction Spike): Extract a blank biological matrix. Spike this compound into the final, extracted matrix after the extraction procedure is complete.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect: Compare the peak area of this compound in Set C to the peak area in Set A. A value significantly below 100% indicates ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
This is a general protocol and may require optimization.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of acidified HPLC water (e.g., pH 2 with sulfuric acid).
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Loading: Acidify the sample (e.g., 100 mL of a water sample) to pH 2 and load it onto the cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol at a flow rate of 2 mL/min.
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Evaporation and Reconstitution: Evaporate the eluate to near dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (e.g., acetonitrile:water 5:95).
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting ion suppression for this compound.
Caption: Interplay of factors for mitigating ion suppression in this compound analysis.
References
"selection of internal standards for Dulcin quantification"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of internal standards and the quantification of Dulcin.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good internal standard for this compound quantification?
A1: An ideal internal standard (IS) for this compound analysis should possess several key characteristics to ensure accuracy and precision[1]:
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Structural Similarity: The IS should be chemically similar to this compound (p-ethoxyphenylurea) to ensure comparable behavior during sample preparation (extraction, cleanup) and analysis (chromatography, ionization)[1].
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Not Naturally Present: The selected compound must not be present in the samples being analyzed[1].
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Chromatographic Resolution: The IS peak should be well-separated from the this compound peak and any other matrix components in the chromatogram[1].
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Stability: The IS must be chemically stable throughout the entire analytical procedure.
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Similar Response: The concentration of the IS should yield a detector response that is comparable to the response of this compound in the expected concentration range of the samples[1].
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Commercial Availability and Purity: The internal standard should be readily available in high purity.
Q2: What are some recommended internal standards for the quantification of this compound by HPLC-MS/MS?
A2: A highly suitable, though not commercially common, internal standard for this compound analysis by HPLC-MS/MS is a methyl derivative of cyclamic acid . This compound has been successfully synthesized and used in a validated method for the simultaneous determination of several sweeteners, including this compound.
Alternatively, other structurally similar, stable compounds that are not expected in the sample matrix could be considered. Potential candidates include other phenylurea derivatives that are not used as sweeteners or pesticides in the analyzed food products. However, validation of their performance would be essential. Isotopically labeled this compound (e.g., this compound-d5) would be an ideal internal standard, as it exhibits nearly identical chemical and physical properties to the unlabeled analyte, but its commercial availability is limited.
Q3: Can this compound be analyzed by Gas Chromatography (GC)? If so, what internal standard can be used?
A3: Yes, this compound is volatile enough to be analyzed by GC without a derivatization step. For GC-MS analysis, a suitable internal standard would be a stable compound with similar volatility and chromatographic behavior that is not present in the sample. A deuterated analog of a structurally similar compound or a stable, non-polar compound with a retention time close to this compound could be investigated. For instance, compounds like 4,4'-Dichlorobenzophenone (4,4-DBP) have been used as internal standards in GC-MS methods for other analytes and could be evaluated for their suitability for this compound analysis. The choice would require validation to ensure it compensates for variations in injection volume and potential matrix effects.
Q4: How do I prepare my samples for this compound analysis, and when should I add the internal standard?
A4: Sample preparation is crucial for accurate quantification, especially in complex food matrices. A common and effective technique is Solid-Phase Extraction (SPE) . The internal standard should be added at the earliest possible stage of the sample preparation process to account for any analyte loss during extraction and cleanup steps.
A general procedure involves:
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Homogenizing the sample.
-
Adding a known amount of the internal standard solution.
-
Extracting the analytes and the internal standard using a suitable buffer solution, often with the aid of ultrasonication.
-
Cleaning up the extract using an SPE cartridge (e.g., a polymeric sorbent like Strata-X or an Oasis HLB) to remove interfering matrix components.
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Eluting the analytes and the internal standard from the cartridge.
-
Evaporating the eluate and reconstituting it in the mobile phase for analysis.
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting) for this compound and/or the internal standard.
| Possible Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. |
| Secondary Interactions with Column | For HPLC, ensure the mobile phase pH is appropriate for the analytes. Adding a small amount of a competing agent might help. For GC, ensure the liner is clean and appropriate for the analysis. |
| Column Degradation | Replace the column with a new one of the same type. |
Problem 2: High variability in the internal standard peak area across a sample batch.
| Possible Cause | Solution |
| Inconsistent Addition of IS | Ensure precise and consistent addition of the internal standard solution to all samples and standards using calibrated pipettes or an autosampler. |
| IS Instability | Investigate the stability of the internal standard in the sample matrix and solvents. Prepare fresh IS stock solutions regularly. |
| Matrix Effects | The sample matrix may be suppressing or enhancing the ionization of the internal standard inconsistently. Improve the sample cleanup procedure to remove more interfering components. Consider using a different internal standard that is less susceptible to matrix effects in your specific sample type. |
Problem 3: Poor recovery of this compound and the internal standard.
| Possible Cause | Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and extraction time (e.g., sonication duration). |
| Suboptimal SPE Procedure | Ensure the SPE cartridge is conditioned and equilibrated properly. Optimize the loading, washing, and elution steps. The wash solvent may be too strong, leading to loss of analytes, or the elution solvent may be too weak for complete recovery. |
| Analyte Instability | This compound or the internal standard may be degrading during sample preparation. Investigate the stability under the pH and temperature conditions of your method. |
Problem 4: The calculated concentration of this compound is not linear across the calibration range.
| Possible Cause | Solution |
| Detector Saturation | The concentration of the highest calibration standard or the internal standard may be too high, leading to detector saturation. Reduce the concentration of the standards or the internal standard. |
| Non-Linear Ionization Response | Some compounds exhibit a non-linear response in electrospray ionization (ESI) over a wide concentration range. Use a quadratic or other non-linear regression model for the calibration curve, but this should be justified and validated. |
| Inappropriate Internal Standard | The chosen internal standard may not be effectively compensating for variations at different concentration levels. Re-evaluate the suitability of the internal standard. |
Data Presentation
Table 1: Performance of Methyl Derivative of Cyclamic Acid as an Internal Standard for this compound Quantification by HPLC-MS
| Parameter | Value | Reference |
| Linearity (r²) | ≥ 0.999 | |
| Recovery | 84.2% - 106.7% | |
| Limit of Detection (LOD) | < 0.25 µg/mL | |
| Limit of Quantification (LOQ) | < 2.5 µg/mL | |
| Relative Standard Deviation (RSD) | < 10% |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for this compound Quantification
This protocol is adapted from the method described by Wasik et al. (2007) for the analysis of multiple sweeteners.
1. Preparation of Solutions
-
This compound Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol) to prepare a stock solution of 1.0 mg/mL.
-
Internal Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of the methyl derivative of cyclamic acid in water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the extraction buffer. Add the internal standard to each calibration standard to a final concentration of 10 µg/mL.
2. Sample Preparation (SPE)
-
Homogenize 5 g (for solid samples) or 5 mL (for liquid samples) of the sample.
-
Add the internal standard solution.
-
Extract with a buffer solution (e.g., formic acid and N,N-diisopropylethylamine at pH 4.5) in an ultrasonic bath.
-
Centrifuge and collect the supernatant.
-
Condition a polymeric SPE cartridge (e.g., Strata-X 33 µm) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound and the internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
3. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 5 mM ammonium acetate).
-
Gradient Elution: A gradient program should be developed to ensure the separation of this compound from other sweeteners and matrix components. A typical gradient might start with a low percentage of mobile phase A, increasing over time to elute more hydrophobic compounds.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 22 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and the internal standard.
Protocol 2: GC-MS Method for this compound Quantification (Hypothetical)
This is a proposed protocol based on the known volatility of this compound and general GC-MS procedures. This method would require in-house development and validation.
1. Preparation of Solutions
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent like ethyl acetate.
-
Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 4,4'-Dichlorobenzophenone) in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate. Add the internal standard to each calibration standard to achieve a consistent concentration.
2. Sample Preparation
-
Homogenize the sample.
-
Add the internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and dry it with anhydrous sodium sulfate.
-
Filter the extract.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen if necessary.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar or medium-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Visualizations
Caption: Logical workflow for the selection of a suitable internal standard for this compound quantification.
Caption: General experimental workflow for the quantification of this compound using an internal standard.
References
"flow rate optimization for Dulcin analysis by HPLC"
Technical Support Center: Dulcin Analysis by HPLC
Welcome to the technical support center for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: What are the typical starting conditions for this compound analysis by HPLC?
A reverse-phase HPLC method is commonly employed for the analysis of this compound.[1] A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as a phosphate buffer).[2][3][4]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing for a compound like this compound, which contains polar functional groups, can be due to several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (silanols) on the silica-based column packing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase in a small concentration (e.g., 0.1%) to block the active sites. Alternatively, using a highly end-capped, high-purity silica column can minimize these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column surface.
-
Solution: Adjust the mobile phase pH. For a neutral compound like this compound, this is less critical, but ensuring the pH is in a range where the silica packing is stable (typically pH 2-8) is important.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Q3: The retention time for my this compound peak is drifting. What should I investigate?
Retention time instability can be caused by several factors:
-
Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Keep solvent reservoirs capped to prevent evaporation.
-
-
Fluctuating Column Temperature: Temperature variations can affect solvent viscosity and analyte interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Changes in Flow Rate: Inconsistent pump performance can lead to variable retention times.
-
Solution: Check the pump for leaks and ensure it is delivering a stable flow rate. Priming the pump and ensuring no air bubbles are in the system is also crucial.
-
Q4: I am observing broad peaks for this compound, leading to poor resolution. How can I improve peak shape?
Broad peaks can be a result of several issues:
-
Sub-optimal Flow Rate: The flow rate may be too high or too low, leading to increased band broadening.
-
Solution: Optimize the flow rate. A lower flow rate generally allows for more efficient separation and sharper peaks, but at the cost of longer run times.
-
-
Excessive System Dead Volume: Large internal diameter tubing or loose fittings between the column and detector can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are secure.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread on the column.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q5: How does flow rate impact the analysis of this compound, and what is the optimal range?
The flow rate is a critical parameter that affects analysis time, resolution, and sensitivity. The optimal flow rate depends on the column dimensions and particle size.
-
Effect on Retention Time: Increasing the flow rate will decrease the retention time of this compound.
-
Effect on Resolution: Lower flow rates generally provide better resolution between peaks as there is more time for interaction with the stationary phase. However, excessively low flow rates can lead to band broadening due to longitudinal diffusion.
-
Effect on Peak Area and Height: For concentration-sensitive detectors like UV-Vis, increasing the flow rate can lead to a decrease in both peak height and peak area because the analyte spends less time in the detector flow cell.
A typical starting flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. Optimization may involve testing flow rates in the range of 0.5 to 1.5 mL/min to find the best balance between analysis time and separation efficiency.
Data Presentation: Flow Rate Optimization
The following table illustrates the expected impact of varying the flow rate on key chromatographic parameters for a theoretical this compound analysis. This data is representative and serves to demonstrate the general trends.
| Flow Rate (mL/min) | Retention Time (min) | Peak Area (arbitrary units) | Peak Height (arbitrary units) | Resolution (Rs) |
| 0.5 | 10.2 | 125,000 | 25,000 | 2.2 |
| 0.8 | 6.4 | 78,125 | 20,000 | 2.0 |
| 1.0 | 5.1 | 62,500 | 18,000 | 1.8 |
| 1.2 | 4.3 | 52,083 | 16,500 | 1.6 |
| 1.5 | 3.4 | 41,667 | 14,000 | 1.4 |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general procedure for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 4.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Troubleshooting Workflow for HPLC Analysis of this compound
References
Validation & Comparative
A Comparative Guide to the Simultaneous Analysis of Sweeteners: An In-depth Look at HPLC-ELSD and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of sweeteners in various matrices is paramount. This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for simultaneous sweetener analysis against other prominent analytical techniques. Detailed experimental protocols, performance data, and visual workflows are presented to aid in selecting the most suitable method for your analytical needs.
The demand for low-calorie and sugar-free products has led to the widespread use of a diverse range of artificial and natural sweeteners. Consequently, robust analytical methods are crucial for quality control, regulatory compliance, and research. HPLC-ELSD has emerged as a powerful tool for the simultaneous determination of multiple sweeteners, offering a universal detection approach that does not require chromophores in the analyte molecules. This guide will delve into the validation of an HPLC-ELSD method and compare its performance with alternative techniques, including HPLC with Diode Array Detection (DAD) or Refractive Index Detection (RID), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Performance Comparison of Analytical Methods
The choice of an analytical method for sweetener analysis depends on various factors, including the specific sweeteners of interest, the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of HPLC-ELSD and its alternatives based on validated studies.
Table 1: Performance Data for HPLC-ELSD Method for Simultaneous Sweetener Analysis
| Sweetener | Linearity (mg/L) | r² | LOD (mg/L) | LOQ (mg/L) | Recovery (%) |
| Acesulfame-K | 30 - 1000 | >0.997 | 2.5 | - | 85.6 - 109.0 |
| Aspartame | 30 - 1000 | >0.997 | 5 | - | 85.6 - 109.0 |
| Saccharin | 30 - 1000 | >0.997 | 3 | - | 85.6 - 109.0 |
| Sucralose | 30 - 1000 | >0.997 | 2.5 | - | 85.6 - 109.0 |
| Sodium Cyclamate | 30 - 1000 | >0.997 | 10 | - | 85.6 - 109.0 |
| Alitame | - | - | - | - | 90 - 108 |
| Dulcin | - | - | - | - | 90 - 108 |
| Neotame | - | - | - | - | 90 - 108 |
| Neohesperidine DC | - | - | - | - | 90 - 108 |
Data compiled from a study on the simultaneous determination of five synthetic sweeteners in food by HPLC-ELSD and a collaborative trial for the validation of an analytical method for nine intense sweeteners.[1][2]
Table 2: Performance Data for Alternative Analytical Methods
| Method | Sweetener | Linearity (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| HPLC-DAD | Acesulfame-K | 2.0–26.0 | 0.9996 | - | - | 94.1 - 99.2 |
| Aspartame | - | - | - | - | 94.1 - 99.2 | |
| Saccharin | - | - | - | - | 94.1 - 99.2 | |
| Rebaudioside A | - | - | - | - | 94.1 - 99.2 | |
| HPLC-RID | Fructose | 0.1–5 mg/mL | >0.997 | 0.01–0.17 mg/mL | 0.03–0.56 mg/mL | - |
| Glucose | 0.1–5 mg/mL | >0.997 | 0.01–0.17 mg/mL | 0.03–0.56 mg/mL | - | |
| Sucrose | 0.1–5 mg/mL | >0.997 | 0.01–0.17 mg/mL | 0.03–0.56 mg/mL | - | |
| Mannitol | 0.1–5 mg/mL | >0.997 | 0.01–0.17 mg/mL | 0.03–0.56 mg/mL | - | |
| Sorbitol | 0.1–5 mg/mL | >0.997 | 0.01–0.17 mg/mL | 0.03–0.56 mg/mL | - | |
| CE | Acesulfame-K | - | - | - | - | - |
| Aspartame | - | - | - | - | - | |
| Saccharin | - | - | - | - | - | |
| Cyclamate | - | - | - | - | - |
Data for HPLC-DAD from a study on the simultaneous analysis of sweeteners, preservatives, and caffeine in sugar-free beverages. Data for HPLC-RID from a study on the determination of sugars and polyols.[3] Information on Capillary Electrophoresis (CE) indicates its capability for simultaneous analysis, though specific quantitative data was not detailed in the provided search results.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are the methodologies for the discussed analytical techniques.
HPLC-ELSD Method for Simultaneous Sweetener Analysis
This method is suitable for the simultaneous determination of a wide range of sweeteners in various food matrices.
1. Sample Preparation:
-
Liquid Samples: Degas carbonated beverages. Dilute the sample with the mobile phase or a suitable buffer.
-
Solid Samples: Homogenize the sample. Extract the sweeteners using a buffer solution (e.g., 0.1% formic acid). A solid-phase extraction (SPE) clean-up step may be necessary to remove interfering matrix components.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 3 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid adjusted to pH 3.5 with ammonia) and an organic solvent like methanol in a specific ratio (e.g., 61:39, v/v).
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
3. ELSD Detector Settings:
-
Nebulizer Temperature: Set according to the mobile phase composition and flow rate.
-
Evaporator Temperature: Optimized to ensure complete evaporation of the mobile phase without degrading the analytes.
-
Gas Flow Rate: Adjusted to achieve optimal nebulization.
Alternative Analytical Methodologies
HPLC with Diode Array Detection (DAD) This method is effective for sweeteners that possess a chromophore, allowing for their detection based on UV absorbance.
-
Sample Preparation: Similar to the HPLC-ELSD method, involving dilution for liquid samples and extraction for solid samples.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or C8 columns are commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: DAD is set to monitor a specific wavelength or a range of wavelengths depending on the absorption maxima of the target sweeteners.
-
HPLC with Refractive Index Detection (RID) HPLC-RID is a universal detector suitable for analyzing compounds that do not have a UV chromophore, such as sugars and sugar alcohols. A major limitation is its incompatibility with gradient elution.
-
Sample Preparation: Minimal sample preparation is often required, mainly dilution and filtration.
-
Chromatographic Conditions:
-
Column: Specialized columns for carbohydrate analysis, such as amino- or ligand-exchange columns, are typically used.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is common.
-
Detector: The RID measures the difference in the refractive index between the mobile phase and the eluting analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly sensitive and selective technique, but it often requires derivatization for non-volatile sweeteners to make them amenable to gas chromatography.
-
Sample Preparation and Derivatization: Sweeteners are chemically modified to increase their volatility. Common derivatization agents include silylating agents. This step can be time-consuming and may introduce variability.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase is used for separation.
-
Temperature Program: A temperature gradient is employed to separate the derivatized sweeteners.
-
-
MS Detection: The mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.
Capillary Electrophoresis (CE) CE offers high separation efficiency, short analysis times, and low consumption of reagents. It is an attractive alternative to HPLC for the analysis of charged sweeteners.
-
Sample Preparation: Samples are typically diluted in the background electrolyte.
-
Separation Conditions:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
-
Detection: UV-Vis or conductivity detectors are commonly used.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the logical flow of the HPLC-ELSD method and the decision-making process for selecting an appropriate analytical technique.
Caption: Experimental workflow for the simultaneous analysis of sweeteners by HPLC-ELSD.
Caption: Decision tree for selecting a suitable analytical method for sweetener analysis.
References
- 1. [Simultaneous determination of five synthetic sweeteners in food by solid phase extraction-high performance liquid chromatography-evaporative light scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Development of a capillary electrophoresis method for the simultaneous analysis of artificial sweeteners, preservatives and colours in soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Dulcin and Other Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological properties of the banned artificial sweetener Dulcin against a range of other commercially available natural and artificial sweeteners. The information is compiled from various experimental studies to assist researchers and professionals in understanding the relative safety and potential hazards of these compounds.
Executive Summary
This compound, a synthetic sweetener approximately 250 times sweeter than sucrose, was introduced in the late 19th century. Despite its initial popularity due to a favorable taste profile lacking a bitter aftertaste, it was banned in the United States by the Food and Drug Administration (FDA) in 1954.[1] This decision was based on findings from animal studies indicating chronic toxicity, including organ damage and potential carcinogenic effects. In contrast, many other artificial sweeteners have undergone extensive toxicological evaluation and have established Acceptable Daily Intake (ADI) levels, although debates surrounding their long-term health effects continue. This guide will delve into the comparative toxicity of these compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing metabolic and toxicological pathways.
Quantitative Toxicity Data
The following tables summarize the available quantitative data for this compound and a selection of other artificial sweeteners. It is important to note that direct comparative studies under identical conditions are often lacking, and thus, these values should be interpreted with consideration of the different experimental protocols under which they were obtained.
Table 1: Acute Toxicity (LD50) of Various Artificial Sweeteners
| Sweetener | Animal Model | Route of Administration | LD50 (mg/kg body weight) |
| This compound | Rat | Oral | 1900 |
| Saccharin | Rat | Oral | 14200 |
| Aspartame | Mouse | Oral | >10000 |
| Acesulfame K | Rat | Oral | 6900-16500 |
| Sucralose | Rat | Oral | >10000 |
| Neotame | Rat | Oral | >10000 |
| Advantame | Rat | Oral | >5000 |
| Steviol Glycosides | Rat | Oral | >5000 |
| Mogrosides (Monk Fruit) | Rat | Oral | >10000 |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Table 2: Acceptable Daily Intake (ADI) and Key Chronic Toxicity/Carcinogenicity Findings
| Sweetener | ADI (mg/kg body weight/day) | Key Chronic Toxicity/Carcinogenicity Findings |
| This compound | Not established (banned) | Chronic toxicity observed in rats at 0.1% of the diet, leading to growth retardation, increased mortality, and histological changes in the liver, kidney, spleen, and heart.[1] Considered to have unspecific carcinogenic properties. |
| Saccharin | 5 (FDA), 5 (EFSA) | Historical studies linked high doses to bladder tumors in male rats, but this is now considered not relevant to humans. Some studies suggest it may act as a weak mutagen or produce cytotoxic effects. |
| Aspartame | 50 (FDA), 40 (EFSA) | Extensive studies have not found consistent evidence of carcinogenicity. Some studies suggest potential links to inflammation and oxidative stress at high doses. |
| Acesulfame K | 15 (FDA), 9 (EFSA) | Long-term studies in animals have not shown evidence of carcinogenicity. |
| Sucralose | 5 (FDA), 15 (EFSA) | Generally considered non-carcinogenic, though some studies have raised concerns about potential genotoxicity of its metabolites and effects on gut health. |
| Neotame | 1.0 (FDA), 2 (EFSA) | Not found to be carcinogenic in long-term animal studies. |
| Advantame | 32.8 (FDA), 5 (EFSA) | Extensive toxicology studies have not shown evidence of systemic toxicity or carcinogenicity.[2][3][4] |
| Steviol Glycosides | 4 (as steviol) (FDA/EFSA) | Not found to be carcinogenic or genotoxic. |
| Mogrosides (Monk Fruit) | Generally Recognized as Safe (GRAS) | Limited long-term studies, but available data suggest low toxicity. |
Experimental Protocols
The toxicological evaluation of food additives like artificial sweeteners follows standardized protocols established by regulatory agencies such as the FDA and the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) Determination
The LD50 value is typically determined in rodents (rats or mice) following a standardized procedure.
-
Principle: To determine the single dose of a substance that is lethal to 50% of a group of experimental animals.
-
Animal Model: Young, healthy adult rats or mice of a specific strain.
-
Procedure:
-
Animals are fasted overnight.
-
The test substance is administered orally via gavage in a single dose.
-
Several dose groups are used with a specified number of animals per group.
-
Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
The LD50 is calculated using statistical methods.
-
Chronic Toxicity and Carcinogenicity Bioassays
These long-term studies are designed to assess the potential of a substance to cause adverse health effects, including cancer, after prolonged exposure.
-
Principle: To observe the health effects of a substance when administered to animals for a major portion of their lifespan.
-
Animal Model: Typically two rodent species, most commonly rats and mice.
-
Procedure:
-
The test substance is administered in the diet at various concentrations (usually at least three dose levels and a control).
-
The study begins with young animals and continues for the majority of their lifespan (e.g., 24 months for rats).
-
Regular observations are made for clinical signs of toxicity, changes in body weight, and food consumption.
-
Hematological and clinical chemistry parameters are monitored at intervals.
-
At the end of the study, a complete necropsy is performed, and all organs and tissues are examined histopathologically for any abnormalities, including the presence of tumors.
-
Metabolism and Toxicological Pathways
The metabolic fate of a sweetener is a key determinant of its toxic potential.
This compound Metabolism and Proposed Toxicological Pathway
This compound (p-ethoxyphenylurea) is metabolized in the liver. One of the proposed pathways involves hydroxylation of the ethoxy group, followed by conjugation and excretion. Another significant pathway involves the formation of p-phenetidine, which is a known toxic compound. The toxicity of this compound is believed to be mediated by its metabolites, which can lead to cellular damage, particularly in the liver and kidneys.
Aspartame Metabolism and Inflammatory Pathway
Aspartame is hydrolyzed in the gastrointestinal tract into its constituent parts: aspartic acid, phenylalanine, and methanol. While these are common dietary components, at very high doses, the metabolic products of methanol (formaldehyde and formic acid) can be toxic. Some studies have suggested that high doses of aspartame may be associated with the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway.
General Experimental Workflow for Toxicity Assessment
The safety assessment of a new food additive, including artificial sweeteners, typically follows a tiered approach, starting with acute toxicity and progressing to more comprehensive long-term studies if necessary.
Conclusion
The available evidence clearly indicates that this compound possesses a significantly higher level of toxicity compared to the artificial and natural sweeteners currently approved for human consumption. The ban on this compound was a result of robust scientific evidence from chronic toxicity studies in animals, which revealed adverse effects at relatively low dietary concentrations. While all food additives, including modern sweeteners, are subject to ongoing scientific scrutiny, the data presented in this guide demonstrates a clear distinction in the toxicological profiles of this compound and its alternatives. For researchers and professionals in drug development, this comparative analysis underscores the importance of rigorous, long-term toxicological testing in ensuring the safety of novel compounds intended for human consumption.
References
Comparative Analysis of Dulcin Cross-Reactivity with Phenylurea Compounds in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Dulcin (p-ethoxyphenylurea) with other structurally related phenylurea compounds in the context of competitive enzyme-linked immunosorbent assays (ELISAs). Understanding the potential for cross-reactivity is crucial for the development of specific and reliable assays for the detection and quantification of these compounds in various matrices.
Introduction to Phenylurea Cross-Reactivity
This compound, an artificial sweetener, shares the core phenylurea chemical structure with a class of widely used herbicides. This structural similarity can lead to cross-reactivity in immunoassays, where an antibody developed for one compound may also bind to other, structurally related compounds.[1] This phenomenon can result in inaccurate quantification and false-positive results, highlighting the need for thorough cross-reactivity testing during assay development. The degree of cross-reactivity is influenced by the structural nuances of the competing molecules, including the nature and position of substituents on the phenyl ring and the urea group.[1]
Comparative Cross-Reactivity Data
To illustrate the potential for cross-reactivity, this section presents hypothetical data from a competitive ELISA designed for the detection of this compound. The assay's performance was evaluated against several common phenylurea herbicides: Monuron, Diuron, and Linuron. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage, calculated relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 4-ethoxy-phenylurea | 10 | 100 |
| Monuron | 4-chloro-phenyl-dimethylurea | 50 | 20 |
| Diuron | 3,4-dichloro-phenyl-dimethylurea | 150 | 6.7 |
| Linuron | 3,4-dichloro-phenyl-methoxy-methylurea | 250 | 4 |
Note: The data presented in this table is illustrative and intended to demonstrate the principles of cross-reactivity based on structural similarity. Actual experimental results may vary depending on the specific antibody and assay conditions.
Experimental Protocol: Competitive ELISA for this compound
This protocol outlines a general procedure for a competitive ELISA to determine the cross-reactivity of various phenylurea compounds with an antibody raised against this compound.
Materials:
-
96-well microtiter plates
-
This compound-specific antibody (primary antibody)
-
This compound-horseradish peroxidase (HRP) conjugate
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Tween 20
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
This compound standard
-
Cross-reactant standards (Monuron, Diuron, Linuron)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-specific antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test compounds (Monuron, Diuron, Linuron) in assay buffer (e.g., PBS with 0.1% BSA).
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Immediately add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound and each test compound from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Cross-Reactivity Pathway
The following diagrams illustrate the principles of competitive binding in the ELISA and the structural relationships leading to cross-reactivity.
Caption: Workflow of the competitive ELISA for determining cross-reactivity.
Caption: Structural relationship of this compound and tested phenylurea herbicides.
References
A Comparative Guide to Inter-Laboratory Quantification of Dulcin
For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Dulcin, an artificial sweetener now banned in many countries due to safety concerns, is of paramount importance.[1][2] The choice of analytical method can significantly impact the reliability and comparability of results across different laboratories. This guide provides an objective comparison of common methods for this compound quantification, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance of this compound Quantification Methods
The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes key performance indicators for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on available studies.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (r²) | Relative Standard Deviation (RSD) |
| TLC | 0.03% (in beverages)[3] | - | - | - | - |
| HPLC-MS | < 0.25 µg/mL[4][5] | < 2.5 µg/mL | 84.2 - 106.7% | ≥ 0.999 | < 10% |
| LC-MS/MS | 5 µg/g (in food) | - | > 96% | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for the key experiments cited in the comparison.
Thin-Layer Chromatography (TLC) Method
This method is suitable for the separation and identification of this compound in beverages.
-
Principle: this compound is separated on a silica gel plate and identified based on its Rf value and response to specific spraying agents.
-
Sample Preparation: Beverages are spiked with a standard solution of this compound.
-
Chromatography:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A solvent system of butanol, ethanol, ammonia, and water.
-
-
Detection: The plate is sprayed with solutions of bromine, fluorescein, and N-1-naphtylethylenediamine dihydrochloride, which reveals this compound as a brownish or blue spot. In the presence of vanillin or p-hydroxybenzoic acid esters, which may have the same Rf value, the plate can be sprayed with a dimethylaminobenzaldehyde solution, where this compound appears as an orange spot.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This method is designed for the determination of this compound in various food matrices, including beverages, dairy, and fish products.
-
Principle: this compound is extracted from the sample, cleaned up using Solid-Phase Extraction (SPE), separated by HPLC, and detected by a mass spectrometer.
-
Sample Preparation:
-
Extraction: Samples are extracted with a buffer of formic acid and N,N-diisopropylethylamine at pH 4.5 in an ultrasonic bath.
-
Clean-up: The extracts are cleaned up using a Strata-X 33 µm Polymeric SPE column.
-
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: Gradient elution.
-
-
Detection: Mass spectrometer with an electrospray source operating in negative ion mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides a systematic analysis for the identification of this compound in various food types.
-
Principle: The sample is homogenized and dialyzed, followed by a clean-up step using a solid-phase extraction cartridge. This compound is then identified by LC-MS/MS.
-
Sample Preparation:
-
Homogenized samples are packed into cellulose tubing with 0.01mol/L hydrochloric acid containing 10% sodium chloride.
-
Dialysis is performed against 0.01mol/L hydrochloric acid for 24-48 hours.
-
The dialyzate is cleaned up using a Sep-Pak Vac C18 cartridge.
-
-
Chromatography and Detection: The cleaned-up sample is analyzed by liquid chromatography with tandem mass spectrometry for successful identification of this compound.
Visualizing Inter-Laboratory Comparison and Method Selection
To better understand the processes involved in an inter-laboratory comparison and the decision-making for method selection, the following diagrams are provided.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Decision pathway for selecting a this compound quantification method.
References
- 1. laboratuvar.com [laboratuvar.com]
- 2. Rotational Spectroscopy as a Tool to Characterize Sweet Taste: The Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Analysis of Dulcin's Binding Affinity to the Sweet Taste Receptor
This guide provides a detailed comparison of the binding affinity of various sweetening agents, with a focus on dulcin, to the human sweet taste receptor, TAS1R2/TAS1R3. The information is intended for researchers, scientists, and professionals in the field of drug development and taste science. While direct quantitative binding affinity data for this compound is limited in publicly available literature, this guide compiles available data for other prominent sweeteners to offer a comparative context.
The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste Receptor Type 1 Member 2 (TAS1R2) and Taste Receptor Type 1 Member 3 (TAS1R3). The binding of a ligand to this receptor initiates a conformational change, leading to a downstream signaling cascade that results in the perception of sweet taste.
Quantitative Comparison of Sweetener Potency
The potency of a sweetener is commonly determined by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in a functional assay. A lower EC50 value indicates a higher potency and, by extension, a stronger functional interaction with the receptor.
| Ligand | EC50 (µM) | Relative Sweetness to Sucrose |
| This compound | Not available | ~250x |
| Neotame | 2.26 ± 0.23[1] | 7,000-13,000x[2][3] |
| Sucralose | 0.2316 ± 0.0293 (231.6 nM)[4] | ~600x[5] |
| Aspartame | Not explicitly stated, but used at 100 µM in some assays. Relative sweetness is ~200x. | ~200x |
| Acesulfame-K | Not explicitly stated. Relative sweetness is ~200x. | ~200x |
| Saccharin | Not explicitly stated. Relative sweetness is 300-400x. | 300-400x |
| Cyclamate | 2,751 ± 199 (2.75 mM) | ~30x |
| Erythritol | In the millimolar range | 0.7x |
| Sucrose | 104,000 (104 mM) | 1x (Reference) |
Note: The EC50 values can vary depending on the specific experimental conditions and cell lines used.
Experimental Methodologies
The binding affinities and functional potencies of sweet taste receptor ligands are primarily determined using in vitro cell-based functional assays. A common method is the calcium imaging assay using Human Embryonic Kidney (HEK293) cells engineered to express the human sweet taste receptor (TAS1R2/TAS1R3) and a promiscuous G-protein such as Gα16/gust44.
Detailed Protocol for Calcium Imaging Assay:
-
Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are then transiently or stably transfected with plasmids encoding the human TAS1R2 and TAS1R3 receptor subunits.
-
Cell Plating: Transfected cells are seeded into 96-well plates and allowed to adhere and grow for 24-48 hours.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution, often containing probenecid to prevent dye leakage. The cells are incubated in the dark at room temperature or 37°C for approximately one hour.
-
Washing: After incubation, the cells are washed with a buffer to remove excess dye.
-
Ligand Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3). The baseline fluorescence is measured before the automated addition of varying concentrations of the sweetener (ligand). The change in intracellular calcium concentration upon ligand binding and receptor activation is recorded as a change in fluorescence intensity over time.
-
Data Analysis: The fluorescence data is analyzed to generate dose-response curves, from which the EC50 values can be calculated. The response is typically normalized to the maximum response elicited by a saturating concentration of a reference agonist.
Visualizing Molecular Interactions and Processes
To better understand the mechanisms of sweet taste perception and the experimental procedures used to study them, the following diagrams are provided.
Sweet taste signaling pathway.
Experimental workflow for affinity determination.
References
- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webbut.unitbv.ro [webbut.unitbv.ro]
- 4. Quantifying human sweetness perception via a TAS1R2/TAS1R3-based model-predicted sweetness score - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.com [health.com]
Performance Showdown: A Comparative Guide to SPE Cartridges for Dulcin Extraction
For researchers, analytical chemists, and food safety professionals, the accurate quantification of the artificial sweetener Dulcin (p-ethoxyphenylurea) from complex matrices is a critical task. The key to a successful analysis lies in the sample preparation step, where Solid-Phase Extraction (SPE) is a powerful and essential technique for isolating and concentrating the analyte. The choice of SPE cartridge, however, can significantly impact recovery, reproducibility, and the cleanliness of the final extract.
This guide provides an objective comparison of the performance of different SPE cartridges for this compound extraction, supported by published experimental data. We will delve into the performance of reversed-phase silica-based (C18) and polymeric (styrene-divinylbenzene) cartridges, providing a clear rationale for their use based on the physicochemical properties of this compound.
Understanding the Analyte: this compound Properties
To select an appropriate SPE sorbent, understanding the analyte's characteristics is paramount. This compound is a moderately polar compound, with an estimated octanol-water partition coefficient (logP) of 1.28.[1][2] This property makes it an ideal candidate for retention on non-polar stationary phases via reversed-phase interactions. As a urea derivative, it is neutral over a wide pH range, simplifying the SPE method development by minimizing the need for stringent pH control to ensure the analyte is in its uncharged form for optimal retention.
Performance of SPE Cartridges for this compound Extraction
Experimental data from scientific literature demonstrates high recovery and precision for this compound using both traditional silica-based C18 and modern polymeric reversed-phase cartridges.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Recovery (%) | Reproducibility (%RSD) | Reference |
| Polymeric | Styrene-Divinylbenzene (Strata-X) | Beverages, Yoghurt, Fish Products | 84.2 – 106.7 | < 10 | [1][2][3] |
| Silica-Based | C18 (Sep-Pak Vac) | Various Foods | > 96 | Not Reported |
Key Takeaways:
-
Polymeric Cartridges (e.g., Strata-X): These cartridges show excellent performance across a variety of challenging food matrices, providing high and consistent recoveries with good reproducibility. The styrene-divinylbenzene backbone offers strong retention for moderately polar compounds like this compound and is stable across a wide pH range, offering robustness to the method.
-
C18 Cartridges: The traditional silica-based C18 sorbent also proves highly effective for this compound extraction, with reported recoveries exceeding 96%. C18 cartridges are a cost-effective and reliable option for cleaning up samples where this compound is the target analyte.
Experimental Protocols
Below are the detailed methodologies from which the performance data were derived. These protocols serve as a practical starting point for developing and validating in-house methods.
Method 1: this compound Extraction using a Polymeric SPE Cartridge
This protocol is adapted from a study on the determination of nine high-intensity sweeteners in various foods.
-
Sample Preparation:
-
Homogenize solid samples (e.g., yoghurt, fish products).
-
Extract the sample with a buffer composed of formic acid and N,N-diisopropylethylamine at pH 4.5 in an ultrasonic bath.
-
Centrifuge the extract and collect the supernatant for SPE cleanup.
-
-
SPE Procedure (Strata-X, 33 µm Polymeric Sorbent):
-
Conditioning: Condition the cartridge with an appropriate volume of methanol followed by equilibration with ultrapure water.
-
Loading: Apply the prepared sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elution: Elute this compound and other sweeteners from the cartridge using a strong organic solvent (e.g., methanol).
-
-
Analytical Finish:
-
The eluate is typically evaporated to dryness and reconstituted in a suitable mobile phase for analysis by High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).
-
Method 2: this compound Extraction using a C18 SPE Cartridge
This protocol is based on a method for the systematic analysis of artificial sweeteners.
-
Sample Preparation:
-
Chop or homogenize the food sample.
-
Pack the sample into cellulose tubing with 0.01 mol/L hydrochloric acid containing 10% sodium chloride.
-
Dialyze the sample against 0.01 mol/L hydrochloric acid for 24-48 hours.
-
-
SPE Procedure (Sep-Pak Vac C18):
-
Conditioning: Pre-wash the C18 cartridge with methanol followed by water.
-
Loading: Pass the dialyzate through the conditioned C18 cartridge.
-
Washing: (Details not specified in the abstract, but a typical wash step would involve passing water or a weak organic-aqueous mixture to remove hydrophilic impurities).
-
Elution: Elute the retained this compound with a suitable organic solvent like methanol or acetonitrile.
-
-
Analytical Finish:
-
The collected eluate is analyzed, typically using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the Solid-Phase Extraction of this compound, applicable to both C18 and polymeric cartridges.
Caption: Generalized workflow for this compound extraction using Solid-Phase Extraction (SPE).
Conclusion
Both polymeric and C18 SPE cartridges are highly effective for the extraction of this compound from various food matrices. Polymeric sorbents like Strata-X offer robust, high-recovery performance across diverse and complex samples. Traditional C18 cartridges represent a reliable and cost-effective alternative, also demonstrating excellent recovery. The choice between them may depend on the complexity of the sample matrix, cost considerations, and the need for a method applicable to a broader range of analytes with varying polarities. For methods requiring the highest sensitivity and robustness against matrix effects, a modern polymeric cartridge is often the preferred choice. It is always recommended to perform in-house validation to determine the optimal SPE cartridge and protocol for your specific application and laboratory conditions.
References
A Comparative Analysis of LC-MS/MS and HPLC-UV for the Quantification of Dulcin
In the realm of food safety and quality control, the accurate detection and quantification of artificial sweeteners are paramount. Dulcin, a synthetic sweetener approximately 250 times sweeter than sucrose, has been a subject of regulatory scrutiny due to potential health concerns, leading to its ban in many countries. Consequently, robust analytical methods are essential for its monitoring in various food matrices. This guide provides a detailed comparison of two prevalent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of this compound.
Performance Characteristics: A Quantitative Comparison
The choice between LC-MS/MS and HPLC-UV for this compound analysis hinges on a variety of performance metrics. LC-MS/MS generally offers superior sensitivity and selectivity, while HPLC-UV presents a more cost-effective and accessible alternative. The following table summarizes the key quantitative performance parameters for each method based on available experimental data.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.001 - 0.375 µg/mL[1] | 0.16 - 0.22 µg/g[2] |
| Limit of Quantification (LOQ) | 0.003 - 1.125 µg/mL[1], 5 µg/g[3][4] | Not explicitly found for this compound |
| Linearity (r²) | >0.99 | >0.9994 |
| Recovery | 90.0 – 107.5% | 95.1% to 104.9% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Cost | Higher | Lower |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using both LC-MS/MS and HPLC-UV.
LC-MS/MS Methodology
The LC-MS/MS method provides high sensitivity and specificity, making it ideal for trace-level detection of this compound in complex food matrices.
1. Sample Preparation:
-
Extraction: Samples are typically extracted with a buffer solution (e.g., pH 4.5) or a solvent mixture such as methanol/water.
-
Cleanup: The extract is centrifuged and filtered. For complex matrices, a solid-phase extraction (SPE) cleanup using a cartridge like Sep-Pak C18 may be employed to remove interferences.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Thermo Hypersil BPS C18, 250×3 mm, 5-μm) is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., 5 mmol/L dibutylammonium acetate) and an organic solvent like acetonitrile is often employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
HPLC-UV Methodology
The HPLC-UV method offers a reliable and more economical approach for the routine analysis of this compound, particularly at higher concentrations.
1. Sample Preparation:
-
Extraction: Similar to the LC-MS/MS method, samples are extracted using a suitable solvent.
-
Cleanup: A cleanup step using SPE cartridges (e.g., Sep-Pak Vac C18) is often necessary to minimize matrix effects.
2. High-Performance Liquid Chromatography:
-
Column: A C18 column is the standard choice for the separation of this compound.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Detector: A Photo Diode Array (PDA) detector is used to monitor the absorbance at a specific wavelength corresponding to this compound's maximum absorbance.
Visualizing the Methodologies
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical comparison between the two techniques.
Caption: Comparative workflow for this compound analysis.
Caption: Decision tree for method selection.
Conclusion
References
A Comparative Analysis of the Genotoxic Profiles of Dulcin and Modern Artificial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxic potential of the historically used artificial sweetener, Dulcin, with that of widely used modern sweeteners: Aspartame, Sucralose, and Stevia. The objective is to present a comprehensive overview of the available experimental data, methodologies, and our current understanding of the genotoxic risks associated with these compounds. While direct comparative studies are unavailable due to the different eras of their use and regulatory scrutiny, this guide synthesizes individual assessments to offer valuable insights for researchers and professionals in the field of toxicology and drug development.
Executive Summary
The landscape of artificial sweeteners has evolved significantly, driven by a deeper understanding of chemical safety and the development of more sophisticated toxicological evaluation methods. This compound, a sweetener popular in the early 20th century, was banned in many countries, including the United States in 1950, due to concerns over its chronic toxicity and potential carcinogenicity. Modern sweeteners such as Aspartame, Sucralose, and Stevia have undergone extensive genotoxicity testing as part of their regulatory approval process.
This guide reveals a significant data gap in the genotoxic assessment of this compound using contemporary methods. In contrast, a substantial body of literature exists for modern sweeteners, albeit with some conflicting findings, particularly for Aspartame and Sucralose. Recent studies have raised concerns about the genotoxicity of a metabolite of sucralose, sucralose-6-acetate[1][2]. The genotoxicity of Aspartame remains a subject of debate, with some studies indicating potential effects, while regulatory bodies like the European Food Safety Authority (EFSA) have concluded it is non-genotoxic based on the weight of evidence[3][4]. Stevia and its glycosides have consistently shown a lack of genotoxic activity in numerous assays[5].
This comparative guide underscores the importance of rigorous, standardized genotoxicity testing for all food additives and highlights the advancements in toxicological sciences that allow for a more nuanced assessment of chemical safety today.
Genotoxicity Data Comparison
The following table summarizes the available quantitative data from key genotoxicity studies on Aspartame, Sucralose, and Stevia. Due to its historical ban and the lack of modern testing, comparable quantitative genotoxicity data for this compound is not available.
| Sweetener | Assay | Test System | Concentration/Dose | Key Findings | Reference |
| Aspartame | Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 5,000 µ g/plate (with and without S9 activation) | Not mutagenic. | |
| Chromosomal Aberration | Human lymphocytes | 500, 1,000, 2,000 µg/mL | Induced chromosomal aberrations in a dose-dependent manner. | ||
| Micronucleus Test | Swiss albino mice (in vivo) | 455, 500, 1,000 mg/kg | Significant increase in micronucleated polychromatic erythrocytes. | ||
| Comet Assay | Swiss albino mice (in vivo) | 7, 14, 28, 35 mg/kg body weight | Increased DNA damage in bone marrow cells. | ||
| Sucralose | Ames Test | Salmonella typhimurium | Not specified in abstract | Negative results. | |
| Micronucleus Test (for Sucralose-6-acetate) | Human blood cells (in vitro) | Not specified in abstract | Genotoxic; classified as clastogenic (produces DNA strand breaks). | ||
| Comet Assay (for Sucralose-6-acetate) | Human blood cells (in vitro) | Not specified in abstract | Effectively broke up DNA in exposed cells. | ||
| Gene Expression Analysis | Human intestinal epithelium | Not specified in abstract | Increased expression of genes associated with inflammation, oxidative stress, and cancer. | ||
| Stevia | Chromosomal Aberration | Human peripheral blood lymphocytes | 1, 2, 4, 8, 16 µg/ml | No significant difference in the induction of chromosomal aberrations compared to negative control. | |
| Micronucleus Test | Human peripheral blood lymphocytes | 1, 2, 4, 8, 16 µg/ml | No significant difference in the induction of micronuclei compared to negative control. | ||
| Comet Assay | TK6 and WTK1 cells (in vitro) | 62.5, 125, 250, 500 µg/ml | Did not damage nuclear DNA. | ||
| Comet Assay | Mice (in vivo) | 250, 500, 1000, 2000 mg/kg | Stomach, colon, and liver DNA were not damaged. |
This compound: A Historical Perspective on Toxicity
This compound (4-ethoxyphenylurea) was synthesized in 1883 and used as an artificial sweetener until the mid-20th century. Its use was discontinued and ultimately banned in several countries due to findings from chronic toxicity studies in animals. These studies demonstrated that long-term exposure to this compound could lead to various adverse health effects, including organ damage and the development of tumors, particularly in the liver.
It is crucial to note that the concept of genotoxicity as a distinct field of toxicology, with its current battery of standardized tests, was not established during the time of this compound's use and subsequent ban. Therefore, there is a significant lack of specific genotoxicity data for this compound from assays such as the Ames test, micronucleus assay, or comet assay. The carcinogenicity of this compound is the primary indicator of its potential genotoxic properties, as many carcinogens initiate cancer by inducing DNA damage. However, without direct testing, it is difficult to definitively classify its mode of action as genotoxic or non-genotoxic. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence.
Experimental Protocols for Key Genotoxicity Assays
The following are detailed methodologies for the three most common genotoxicity assays cited in the evaluation of artificial sweeteners, based on OECD guidelines and published literature.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.
-
Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine), meaning they cannot synthesize it and require it for growth. The test substance is assessed for its ability to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a medium lacking the specific amino acid.
-
Methodology:
-
Strain Preparation: Selected bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) are cultured overnight.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic mammalian metabolism.
-
Exposure: The bacterial culture is exposed to various concentrations of the test substance, a negative control (vehicle), and a positive control (a known mutagen) in the presence of a small amount of the required amino acid to allow for initial cell division.
-
Plating: The mixture is plated on a minimal agar medium lacking the specific amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.
-
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.
-
Exposure: The cells are treated with various concentrations of the test substance, a negative control, and positive controls for both clastogenicity and aneugenicity, with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predetermined number of binucleated cells (typically 1000-2000 per concentration).
-
Cytotoxicity Assessment: Cell viability and proliferation are also assessed to ensure that the observed effects are not due to cytotoxicity.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or tissues from in vivo studies).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cellular proteins and membranes.
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, followed by electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail, which is expressed as a percentage of total DNA intensity or as the tail moment. An increase in tail DNA or tail moment indicates DNA damage.
-
Mandatory Visualizations
Signaling Pathways in Sweetener Genotoxicity
The mechanisms by which some sweeteners or their metabolites may induce genotoxicity are complex and not fully elucidated. For sucralose-6-acetate, studies suggest it is a clastogenic agent, directly causing DNA strand breaks. Furthermore, exposure has been linked to the increased expression of genes involved in oxidative stress, inflammation, and carcinogenicity. Oxidative stress can lead to the formation of reactive oxygen species (ROS) that can damage DNA. Chronic inflammation can also contribute to a cellular environment that is more susceptible to DNA damage and neoplastic transformation.
For Aspartame, some studies have suggested that its metabolites, which include formaldehyde, could be responsible for potential genotoxic effects. Formaldehyde is a known carcinogen that can induce DNA-protein crosslinks and other forms of DNA damage. However, the levels of formaldehyde produced from the metabolism of aspartame at approved consumption levels are a subject of ongoing scientific discussion.
Conclusion
This comparative guide illustrates a significant evolution in the safety assessment of artificial sweeteners. This compound was removed from the market based on chronic toxicity and carcinogenicity data from an era that predated modern genotoxicity testing. Consequently, a direct comparison of its genotoxic profile with that of modern sweeteners is challenging due to the absence of data from standardized assays.
Modern sweeteners like Aspartame, Sucralose, and Stevia have been subjected to a battery of genotoxicity tests. While Stevia has consistently been found to be non-genotoxic, the data for Aspartame and Sucralose are more complex. Recent findings on sucralose-6-acetate highlight the importance of evaluating not just the parent compound but also its metabolites. The ongoing debate around Aspartame's genotoxicity underscores the need for continued research and transparent evaluation of all available evidence.
For researchers, scientists, and drug development professionals, this guide emphasizes the critical role of comprehensive genotoxicity testing in the safety assessment of all chemical compounds intended for human consumption. The provided experimental protocols and workflow diagrams serve as a valuable resource for understanding and applying these essential toxicological assays. The historical case of this compound serves as a potent reminder of the progress made in regulatory science and the importance of adapting safety evaluations to incorporate the latest scientific methodologies and understanding.
References
A Comparative Guide to Analytical Methods for the Determination of Dulcin: Linearity and Range Assessment
For researchers, scientists, and professionals in drug development, the accurate quantification of food additives like Dulcin is paramount for ensuring product safety and regulatory compliance. This guide provides a comparative overview of various analytical methods for the determination of this compound, with a focus on linearity and range. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
Methodology Comparison
The selection of an appropriate analytical method for this compound determination depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. While HPLC is often favored for its robustness and ability to analyze multiple analytes simultaneously, GC and TLC present viable alternatives.
Table 1: Comparison of Linearity and Range for this compound Analytical Methods
| Analytical Method | Linearity (Correlation Coefficient, r²) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-MS | ≥ 0.999[1] | Not explicitly stated | < 0.25 µg/mL[1] | < 2.5 µg/mL[1] |
| HPLC-ELSD | Not explicitly stated | Not explicitly stated | ~30 µg/g[2] | ~50 µg/g[2] |
| GC | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
| TLC | Data not available for quantitative analysis | Data not available for quantitative analysis | 5 mg/kg (carbonated drinks), 7 mg/kg (fruit juices) | Data not available for quantitative analysis |
| UV-Vis Spectrophotometry | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
Note: The table summarizes available data. A lack of data for certain methods indicates that specific quantitative validation parameters for this compound were not found in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the simultaneous analysis of sweeteners.
Sample Preparation:
-
Extraction: Samples are extracted with a buffer solution (e.g., a mixture of formic acid and N,N-diisopropylethylamine at pH 4.5) in an ultrasonic bath.
-
Clean-up: The extract is then cleaned up using Solid-Phase Extraction (SPE) with a polymeric cartridge like Strata-X.
Chromatographic Conditions:
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution is often employed. For instance, a mixture of 10 mM ammonium acetate in water and 10 mM ammonium acetate in methanol can be used.
-
Detection: Mass Spectrometry (MS) is a highly sensitive detection method. Evaporative Light Scattering Detection (ELSD) is another option. For UV detection, a spectrophotometric detector can be used for many sweeteners, including this compound.
Workflow for HPLC Analysis of this compound:
Caption: A typical workflow for the analysis of this compound in food samples using HPLC.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile compounds, and this compound can be analyzed by GC without the need for derivatization.
Sample Preparation:
-
Sample preparation for GC analysis of sweeteners often involves an extraction step, which can be followed by a clean-up procedure to remove interfering matrix components.
Chromatographic Conditions:
-
Column: A capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.
-
Injection: A split/splitless injector is commonly employed.
-
Detection: A Flame Ionization Detector (FID) is a common detector for organic compounds.
Logical Flow for GC Method Development:
Caption: The logical progression for developing a validated GC method for this compound analysis.
Thin-Layer Chromatography (TLC)
TLC is a simpler and more cost-effective chromatographic technique that can be used for the qualitative and, with densitometry, quantitative analysis of this compound.
Sample Preparation:
-
For a qualitative analysis of sweeteners like this compound in beverages, a simple extraction with an organic solvent may be sufficient.
Chromatographic Conditions:
-
Stationary Phase: Silica gel or polyamide plates are commonly used.
-
Mobile Phase: A mixture of solvents is used to achieve separation. For example, a mixture of xylene, n-propanol, glacial acetic acid, and formic acid has been used for the separation of saccharin, cyclamate, and this compound.
-
Detection: Visualization can be achieved under UV light after spraying with a fluorescent indicator. For quantitative analysis, a densitometer is used to measure the intensity of the spots.
Signaling Pathway for TLC Spot Visualization:
Caption: The process of visualizing a this compound spot on a TLC plate via fluorescence.
Alternative Analytical Methods
Besides the chromatographic methods detailed above, other techniques can be employed for the determination of artificial sweeteners, although specific applications for this compound are less commonly reported. These include:
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is suitable for charged analytes.
-
Spectroscopic Methods (e.g., UV-Vis): Can be used for quantification but may lack the specificity of chromatographic methods, especially in complex matrices.
-
Electrochemical Methods: These methods are based on the electrochemical properties of the analyte and can be highly sensitive.
The choice of method will ultimately be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available resources. For routine quality control, validated HPLC methods often provide the best balance of these factors for the reliable determination of this compound in various food and pharmaceutical products.
References
Safety Operating Guide
Proper Disposal Procedures for Dulcin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Dulcin (p-ethoxyphenylurea) for research purposes. All procedures should be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.
This compound, a synthetic sweetener, is recognized for its chronic toxicity, necessitating stringent handling and disposal protocols to ensure personnel safety and environmental protection. Due to its hazardous nature, all this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Core Principle: Segregation and Professional Disposal
The primary and most critical step in managing this compound waste is to prevent its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. The recommended and safest disposal method is collection by your institution's EHS department for high-temperature incineration at a licensed hazardous waste facility.
Hazardous Waste Characterization
This compound (CAS No. 150-69-6) is not specifically listed as a "P" or "U" series hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, this does not mean it is non-hazardous. Waste generators are legally required to determine if their waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Given its known health hazards, this compound waste should be managed as toxic hazardous waste . Always consult your institution's EHS office for guidance on proper waste stream identification and characterization.
Safety and Handling Summary
The following table summarizes key safety and handling information for this compound.
| Parameter | Information |
| Chemical Name | (4-Ethoxyphenyl)urea |
| CAS Number | 150-69-6 |
| Primary Hazard | Toxic |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses or goggles, lab coat. Use a certified respirator if creating dust or aerosols. |
| In case of Spill | Remove ignition sources. Dampen solid material with ethanol to prevent dust. Collect with absorbent paper and place in a sealed container for hazardous waste disposal.[1] |
| Incompatibilities | Strong reducing agents, azo and diazo compounds.[1] |
| Decomposition | Decomposes upon heating, emitting toxic fumes of nitrogen oxides.[1] |
Experimental Protocol: Segregation and Collection of this compound Waste
This protocol details the steps for the safe segregation and packaging of various forms of this compound waste for EHS collection.
1. Solid this compound Waste
- Scope: Includes unused or expired this compound powder, contaminated weigh boats, pipette tips, and contaminated Personal Protective Equipment (PPE) such as gloves.
- Procedure:
- Designate a specific, rigid, and leak-proof hazardous waste container in the immediate work area.
- Line the container with a heavy-duty plastic bag.
- Affix a "Hazardous Waste" label to the container. Fill in all required information (e.g., "this compound solid waste," "p-ethoxyphenylurea," date, generating lab/researcher).
- Place all solid this compound waste directly into this container.
- Once the container is full, securely seal the inner bag and the container lid.
- Store the sealed container in a designated satellite accumulation area until pickup by EHS.
2. Liquid this compound Waste (Concentrated)
- Scope: Includes stock solutions, unused experimental solutions, and rinsates from cleaning contaminated glassware.
- Procedure:
- Designate a dedicated, leak-proof, and chemically compatible (e.g., glass or polyethylene) container for liquid hazardous waste. Do not use a container that previously held incompatible chemicals.
- Affix a "Hazardous Waste" label. Clearly list all constituents, including solvents and the estimated concentration of this compound (e.g., "this compound in Ethanol, approx. 1 mg/mL").
- Carefully pour all concentrated liquid waste into the container, using a funnel to prevent spills.
- Keep the container securely capped at all times, except when adding waste.
- Store the container in secondary containment (e.g., a chemical-resistant tray) in a designated satellite accumulation area.
3. Contaminated Sharps
- Scope: Includes needles, syringes, or broken glassware contaminated with this compound.
- Procedure:
- Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
- Label the sharps container as "Hazardous Waste: Sharps contaminated with this compound."
- Do not overfill the container. Once it is two-thirds full, seal it permanently.
- Manage the sealed container for EHS pickup.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for the proper disposal of different this compound waste streams.
In-Lab Treatment Considerations (Not Recommended)
While chemical degradation methods such as acid or alkaline hydrolysis can break down urea-based compounds, developing a safe and validated protocol for this compound in a standard laboratory setting is complex. Hydrolysis may produce p-phenetidine, a hazardous substance itself, and requires careful control of reaction conditions and subsequent neutralization.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
